ONO 207
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQBSJQTCKVWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865370 | |
| Record name | 9,11,15-Trihydroxyprost-5-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONO-2020: An Inquiry into its Mechanism of Action in Alzheimer's Disease
A comprehensive review of publicly available data indicates that there is currently no drug candidate or research compound designated as "ONO-2020" from Ono Pharmaceutical, or any other entity, being investigated for the treatment of Alzheimer's disease.
Extensive searches of scientific literature, clinical trial registries, and pharmaceutical industry databases have not yielded any specific information regarding a compound named ONO-2020 in the context of Alzheimer's disease research and development.
It is possible that:
-
The designation "ONO-2020" is an internal project code that has not been disclosed publicly.
-
The name may be inaccurate, and a different designation is used for the compound of interest.
-
The research program may have been discontinued before reaching a stage of public disclosure.
Without any available data, it is not possible to provide a technical guide on the mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations for ONO-2020.
Researchers, scientists, and drug development professionals seeking information on Ono Pharmaceutical's pipeline for Alzheimer's disease are encouraged to consult the company's official publications and press releases for information on their publicly disclosed research programs.
ONO-2020: An Emerging Epigenetic Modulator for Alzheimer's Disease
A high-level overview of the current, publicly available information on the investigational drug ONO-2020, a novel, orally administered epigenetic regulator under development by Ono Pharmaceutical for the treatment of Alzheimer's disease.
Introduction
ONO-2020 is an investigational therapeutic agent currently in Phase 2 clinical development for the treatment of Alzheimer's disease and agitation associated with the condition.[1][2][3][4][5][6][7][8][9] As a new molecular entity, it represents a novel approach to tackling this neurodegenerative disorder.[1] The drug is administered orally as a tablet.[10]
Mechanism of Action
ONO-2020 is described as an epigenetic regulator.[1][2] Its proposed mechanism of action involves influencing gene function, which may, in turn, modulate immunogenetic and inflammation mediator pathways.[1][2] This approach targets the underlying disease mechanisms of Alzheimer's, aiming to do more than just manage symptoms.[2] Animal studies have suggested that ONO-2020 has the potential to provide symptomatic improvement in cognition and to slow the progression of the disease.[2][3][11]
Clinical Development
ONO-2020 is currently the subject of Phase 2 clinical trials to assess its efficacy and safety in patients with mild to moderate Alzheimer's disease.[5] These studies are designed to determine the appropriate dosage and to further understand how the drug is processed by the human body.[3] A Phase 1 study in healthy participants has been completed.[9]
Preclinical and In Vitro Data
Detailed preclinical and in vitro data for ONO-2020, including specific quantitative metrics and comprehensive experimental protocols, are not extensively available in the public domain at this time. Such information is typically disclosed in scientific publications or at scientific conferences as drug development progresses.
Future Outlook
The ongoing clinical trials will provide crucial information regarding the safety and efficacy of ONO-2020 as a potential new treatment for Alzheimer's disease. The scientific community awaits the publication of detailed preclinical and clinical data to fully understand its therapeutic potential and mechanism of action.
Visualizing the Development Pipeline
The following diagram illustrates the general position of ONO-2020 within a typical drug development pipeline.
Caption: Simplified drug development pipeline showing the current Phase 2 status of ONO-2020.
References
- 1. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 2. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 4. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 5. tipranks.com [tipranks.com]
- 6. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 11. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
ONO-2020: An Investigational Epigenetic Regulator for Alzheimer's Disease
An overview of ONO-2020, a clinical-stage compound under development by Ono Pharmaceutical for the treatment of Alzheimer's disease. This document outlines the publicly available information regarding its proposed mechanism and clinical development status. Due to the proprietary nature of drug development, specific details on the molecular target and comprehensive preclinical data are not yet publicly available.
ONO-2020 is an orally administered small molecule therapeutic candidate being investigated for the treatment of neurodegenerative diseases, with a primary focus on Alzheimer's disease (AD) and agitation associated with AD.[1] Developed by Ono Pharmaceutical, the compound is currently in Phase 2 clinical trials to assess its safety, tolerability, and efficacy in patients with mild to moderate Alzheimer's.[2][3][4]
Proposed Mechanism of Action
The mechanism of action for ONO-2020 is described as epigenetic regulation.[2][4][5][6] Epigenetic mechanisms are cellular processes that control gene expression without altering the DNA sequence itself. These modifications play a crucial role in brain function and have been implicated in the pathology of neurodegenerative disorders. By targeting gene expression, ONO-2020 aims to modulate the underlying disease mechanisms of Alzheimer's, potentially offering a different therapeutic approach from treatments that primarily manage symptoms or target amyloid plaques.[6][7]
Animal studies have suggested that ONO-2020 may provide symptomatic improvement in cognition and could slow the progression of Alzheimer's disease.[6][8] However, the specific molecular target—the precise enzyme or protein that ONO-2020 interacts with to exert its effects—has not been disclosed in the public domain. Drug discovery and development companies often keep this information confidential during clinical development to maintain a competitive advantage.
Target Identification and Validation Approach
While specific experimental details for ONO-2020 are not public, a general workflow for the identification and validation of a novel epigenetic regulator in a neurodegenerative disease context can be outlined. This process is fundamental to establishing a strong therapeutic hypothesis and advancing a candidate compound toward clinical trials.
The logical workflow for identifying and validating a target for a compound like ONO-2020 would typically involve a multi-stage process, starting with broad screening and progressively narrowing to specific validation in disease-relevant models.
Caption: Generalized workflow for target identification and validation.
Limitations in Publicly Available Data
As ONO-2020 is an active clinical-stage asset, comprehensive technical data and detailed experimental protocols are not yet available in scientific literature or public databases. The creation of a full technical whitepaper with the requested core requirements is therefore not possible at this time. Specifically, the following information remains proprietary:
-
Specific Molecular Target: The identity of the specific epigenetic modulator that ONO-2020 targets is confidential.
-
Quantitative Data: Preclinical data such as binding affinities (Kd, Ki), enzymatic inhibition constants (IC50), cell-based potency (EC50), and detailed efficacy data from animal models have not been published.
-
Detailed Experimental Protocols: Methodologies for the assays used in target identification (e.g., screening platforms, proteomic techniques) and validation (e.g., specific cell lines, animal models, biomarker assays) are not in the public domain.
-
Specific Signaling Pathways: Without knowing the direct molecular target, a detailed diagram of the downstream signaling pathway affected by ONO-2020 cannot be accurately constructed.
Information regarding the specific target and the associated preclinical data package is typically disclosed at later stages of development, often in scientific publications or presentations at major medical conferences following the completion of key clinical trials. The progress of the ongoing Phase 2 study (NCT06881836) will be critical in determining the future development and potential disclosure of more detailed information about ONO-2020.[5]
References
- 1. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 2. tipranks.com [tipranks.com]
- 3. tipranks.com [tipranks.com]
- 4. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 8. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
In-Depth Technical Guide: Pharmacodynamics of ONO-2020 in Neuronal Models
A comprehensive review of publicly available scientific literature and clinical trial information reveals a significant gap in detailed, publicly accessible data regarding the specific pharmacodynamics of ONO-2020 in neuronal models. As ONO-2020, an investigational compound by Ono Pharmaceutical Co., Ltd., is currently in Phase 2 clinical development for Alzheimer's disease, detailed preclinical data, including quantitative metrics from neuronal assays and specific signaling pathways, remains largely proprietary and unpublished.
This guide synthesizes the available high-level information and outlines the anticipated, yet currently unavailable, experimental data that would be crucial for a thorough understanding of ONO-2020's neuronal pharmacodynamics.
Overview of ONO-2020
ONO-2020 is characterized as an orally administered "epigenetic regulator" being investigated for the treatment of neurodegenerative diseases, with a primary focus on Alzheimer's disease.[1][2] The therapeutic rationale is to target the underlying mechanisms of the disease, moving beyond symptomatic treatment.[3] Animal studies have suggested a potential for ONO-2020 to improve memory and thinking, and to slow the progression of the disease.[1][3][4]
Clinical trials are underway to assess the safety, tolerability, pharmacokinetics, and efficacy of ONO-2020 in patients with mild to moderate Alzheimer's disease.[2][5]
Known Mechanism of Action
The precise molecular targets and mechanisms of action of ONO-2020 in neurons are not yet publicly disclosed. The description of ONO-2020 as an "epigenetic regulator" suggests that it likely influences gene expression in neuronal cells without altering the DNA sequence itself. This could involve modifications to histone proteins, DNA methylation, or regulation by non-coding RNAs, which are critical for neuronal function, synaptic plasticity, and memory formation.
Hypothetical Neuronal Signaling Pathways and Experimental Workflows
While specific data for ONO-2020 is unavailable, we can conceptualize the potential signaling pathways and the experimental workflows that would be employed to investigate its effects in neuronal models.
Potential Signaling Pathway Investigation
A key area of investigation for an epigenetic regulator in a neuronal context would be its impact on pathways implicated in neurodegeneration and cognitive function. A hypothetical signaling pathway that could be modulated by ONO-2020 is presented below.
Caption: Hypothetical signaling cascade for ONO-2020 in a neuronal context.
Standard Experimental Workflow for Characterization
The pharmacodynamic properties of a compound like ONO-2020 in neuronal models would typically be elucidated through a multi-step experimental workflow.
Caption: Standard experimental workflow for neuronal pharmacodynamic profiling.
Anticipated Quantitative Data and Experimental Protocols
While not currently available for ONO-2020, a comprehensive technical guide would include the following types of data and protocols.
Quantitative Data
A structured table of key pharmacodynamic parameters would be essential for researchers.
| Parameter | Assay Type | Neuronal Model | Result |
| IC50 | Histone Deacetylase (HDAC) Assay | Recombinant Human HDACs | Data Not Available |
| EC50 | BDNF Expression Assay | Primary Cortical Neurons | Data Not Available |
| Binding Affinity (Kd) | Radioligand Binding Assay | Brain Tissue Homogenates | Data Not Available |
| Change in mEPSC Frequency | Patch-Clamp Electrophysiology | Hippocampal Neurons | Data Not Available |
| Neurite Outgrowth Index | High-Content Imaging | iPSC-derived Neurons | Data Not Available |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings.
Example Protocol: Western Blot for Histone Acetylation
-
Cell Culture and Treatment: Plate primary rat hippocampal neurons at a density of 2 x 105 cells/well. After 7 days in vitro, treat with ONO-2020 at various concentrations (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 24 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against acetylated-Histone H3 (e.g., anti-acetyl-H3K9) and total Histone H3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Quantification: Densitometrically quantify the intensity of acetylated-H3 bands and normalize to total H3.
Example Protocol: Patch-Clamp Electrophysiology for Synaptic Activity
-
Cell Preparation: Prepare acute hippocampal slices from adult mice.
-
Recording: Obtain whole-cell voltage-clamp recordings from CA1 pyramidal neurons.
-
Data Acquisition: Record miniature excitatory postsynaptic currents (mEPSCs) in the presence of tetrodotoxin to block action potentials.
-
Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing a specific concentration of ONO-2020.
-
Analysis: Analyze mEPSC frequency and amplitude before and after drug application using appropriate software.
Conclusion
At its current stage of development, detailed information on the pharmacodynamics of ONO-2020 in neuronal models is not publicly available. The information presented here is based on the general understanding of epigenetic regulators in neuroscience and standard drug discovery workflows. As ONO-2020 progresses through clinical trials, it is anticipated that preclinical data will be published in peer-reviewed journals and presented at scientific conferences. This will be crucial for the scientific and medical communities to fully understand its mechanism of action and therapeutic potential. Researchers are encouraged to monitor scientific publications and clinical trial registries for future updates on ONO-2020.
References
- 1. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. tipranks.com [tipranks.com]
ONO-2020: An Investigational Epigenetic Regulator for Alzheimer's Disease
An in-depth analysis of the publicly available data on ONO-2020 reveals its position as a novel, orally administered therapeutic candidate for neurodegenerative diseases, with a primary focus on Alzheimer's disease. Currently in Phase 2 clinical development, ONO-2020 is described as an epigenetic regulator, suggesting a mechanism of action that involves the modulation of gene expression.[1][2][3][4] While preclinical animal studies have indicated potential for cognitive improvement and slowing of disease progression, detailed technical information regarding its direct effects on amyloid beta plaques remains largely undisclosed in the public domain.[2][5][6]
ONO-2020, developed by Ono Pharmaceutical Co., Ltd., is being investigated for its safety, tolerability, pharmacokinetics, and efficacy in patients with mild to moderate Alzheimer's disease.[1][7] The ongoing Phase 2 trials are designed as double-blind, parallel-group, placebo-controlled studies, administering different dose levels of the drug to assess its potential to improve cognitive functions.[1][3]
Mechanism of Action
The proposed mechanism of ONO-2020 revolves around epigenetic regulation, influencing gene function to potentially alter the course of Alzheimer's disease.[2][3] This approach is considered a novel therapeutic strategy, distinct from many existing treatments that primarily target disease symptoms.[2][6] Some sources also classify ONO-2020 as an immunogenetic and inflammation mediator modulator, hinting at a broader mechanism that may impact the neuroinflammatory processes associated with Alzheimer's disease.[4] However, specific signaling pathways and molecular targets related to amyloid precursor protein (APP) processing, or the clearance of amyloid beta peptides, have not been detailed in the available documentation.
Preclinical and Clinical Overview
Preclinical data from animal models suggests that ONO-2020 may offer both symptomatic cognitive improvement and a slowing of Alzheimer's disease progression.[2][5][6] These promising early results have paved the way for human clinical trials.
The current clinical development program for ONO-2020 includes Phase 1 studies in healthy participants to evaluate safety and metabolism, and the ongoing Phase 2 studies in individuals with mild to moderate Alzheimer's disease.[1][2][8]
Table 1: Summary of ONO-2020 Clinical Trials
| Phase | Study Design | Population | Endpoints |
| Phase 2 | Double-blind, parallel-group, placebo-controlled[1][3] | Participants with mild to moderate Alzheimer's disease[1][3] | Safety, tolerability, pharmacokinetics, and efficacy[1] |
| Phase 1 | Not specified | Healthy adults[2] | Safety and metabolism[2] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of ONO-2020 are not publicly available. The Phase 2 clinical trial protocol (NCT06881836) provides a general overview of the study design.
Phase 2 Clinical Trial Protocol (NCT06881836) Overview:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of ONO-2020.[1]
-
Design: A Phase 2, double-blind, parallel-group, placebo-controlled study.[1]
-
Participants: Individuals with mild to moderate Alzheimer's disease.[1]
-
Intervention: Oral administration of two different dose levels of ONO-2020 or a placebo.[1]
-
Duration: A screening period of up to 6 weeks, followed by a 26-week treatment period and a 4-week follow-up.[1][3]
Visualization of Alzheimer's Disease Pathology
While specific data on ONO-2020's effect on amyloid beta is not available, the following diagram illustrates the general pathological cascade of amyloid beta in Alzheimer's disease, which is the context in which ONO-2020 is being studied.
Caption: General Amyloid Cascade Hypothesis in Alzheimer's Disease.
Conclusion
ONO-2020 represents an intriguing therapeutic candidate for Alzheimer's disease with a novel epigenetic mechanism of action. However, for a research and drug development audience, the current lack of detailed public data on its specific interactions with the amyloid beta pathway is a significant limitation. Further publication of preclinical and clinical data will be necessary to fully understand the therapeutic potential and the precise molecular mechanisms of ONO-2020 in altering the course of Alzheimer's disease, particularly its effects on the formation and clearance of amyloid beta plaques.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 4. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 5. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 6. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
ONO-2020: An Inquiry into its Neuroprotective Potential (A Technical Whitepaper)
For Researchers, Scientists, and Drug Development Professionals
- A Preliminary Assessment Based on Publicly Available Information
Introduction
ONO-2020, a novel, orally administered therapeutic candidate from Ono Pharmaceutical, is currently under investigation for the treatment of neurodegenerative diseases, with a primary focus on Alzheimer's disease.[1][2] Classified as an epigenetic regulator, ONO-2020 is proposed to exert its neuroprotective effects through the modulation of immunogenetic and inflammatory pathways.[3] Currently in Phase 2 clinical development, ONO-2020 has garnered attention for its potential to not only provide symptomatic cognitive improvement but also to slow the underlying progression of Alzheimer's disease, a capability suggested by preclinical animal studies.[4]
This technical guide synthesizes the currently available public information on ONO-2020 to provide a foundational understanding for researchers and drug development professionals. It is important to note that detailed preclinical data, including specific quantitative measures of efficacy and comprehensive experimental protocols, are not yet publicly available. This document will be updated as more information is released.
Mechanism of Action: A Focus on Epigenetic and Immune Modulation
ONO-2020 is described as an epigenetic regulator that functions as an immunogenetic and inflammation mediator modulator.[3] This suggests a mechanism that goes beyond traditional targets in Alzheimer's disease, such as amyloid-beta and tau, to influence the broader cellular and molecular environment of the brain.
Epigenetic Regulation in Neurodegeneration:
Epigenetic modifications, including DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. In the context of neurodegenerative diseases, dysregulation of these processes can lead to aberrant gene expression, contributing to neuronal dysfunction and death. By targeting these epigenetic mechanisms, ONO-2020 may have the potential to restore normal gene expression patterns in the brain, thereby conferring a neuroprotective effect.
Immune and Inflammatory Pathways in Alzheimer's Disease:
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of Alzheimer's disease. While initially a protective response, chronic inflammation contributes to neuronal damage. ONO-2020's proposed role as an immunogenetic and inflammation mediator modulator suggests it may temper this detrimental inflammatory cascade.
A hypothetical signaling pathway for ONO-2020, based on its described mechanism, is presented below. This diagram illustrates the potential interplay between epigenetic regulation and neuroinflammation.
References
- 1. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 4. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
ONO-2020: An Epigenetic Approach to Modulating Synaptic Plasticity and Cognitive Function in Neurodegenerative Disease
For Immediate Release
Osaka, Japan - ONO-2020, an investigational epigenetic regulator developed by Ono Pharmaceutical Co., Ltd., is currently under evaluation for its potential role in modifying the course of neurodegenerative diseases, with a primary focus on Alzheimer's disease. This technical overview synthesizes the currently available information on ONO-2020, detailing its proposed mechanism of action, and its potential implications for synaptic plasticity and cognitive function. This document is intended for researchers, scientists, and drug development professionals.
Introduction to ONO-2020
ONO-2020 is an orally administered small molecule designed to influence gene function through epigenetic modifications.[1] The compound is currently in Phase 2 clinical development to assess its safety, tolerability, pharmacokinetics, and efficacy in improving cognitive functions in individuals with mild to moderate Alzheimer's disease.[2][3][4] Preclinical animal studies have suggested that ONO-2020 may offer both symptomatic cognitive improvement and a slowing of disease progression.[1][2]
Proposed Mechanism of Action
ONO-2020 is broadly characterized as an epigenetic regulator, with potential immunomodulatory and neuroprotective effects.[5] While specific molecular targets and pathways have not been fully elucidated in publicly available literature, the proposed mechanisms center on the modulation of gene expression and inflammation, both of which are critically implicated in the pathogenesis of Alzheimer's disease.
Epigenetic Regulation
Epigenetic mechanisms, including DNA methylation and histone modification, are crucial for regulating gene expression in the brain and are fundamental to processes of synaptic plasticity, learning, and memory.[6][7][8] In neurodegenerative conditions like Alzheimer's disease, these epigenetic processes can become dysregulated. ONO-2020, as an epigenetic regulator, is hypothesized to correct these aberrant epigenetic marks, thereby restoring the expression of genes essential for neuronal health and synaptic function.
A hypothetical signaling pathway for an epigenetic regulator like ONO-2020 is depicted below.
References
- 1. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 5. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Epigenetic Basis of Neuronal and Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic signature in neural plasticity: the journey so far and journey ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic Influences on Brain Development and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
ONO-2020: An In-Depth Technical Overview of Initial Findings and Mechanism of Action
DISCLAIMER: ONO-2020 is an investigational drug currently in clinical development. The information presented in this document is based on publicly available data as of late 2025 and is intended for a scientific audience. Initial findings are preliminary, and comprehensive data from completed trials are not yet fully available.
Introduction
ONO-2020, developed by Ono Pharmaceutical, is an orally administered small molecule agent under investigation for the treatment of neurodegenerative diseases, with a primary focus on Alzheimer's disease.[1][2] The compound is currently in Phase 2 clinical trials, which aim to assess its safety, tolerability, pharmacokinetics, and efficacy.[2][3][4] Preclinical animal studies have suggested that ONO-2020 may offer both symptomatic improvement in cognition and a slowing of disease progression.[3][5][6] This document provides a technical summary of the available information on ONO-2020, including its proposed mechanism of action and the design of its key clinical investigations.
Core Mechanism of Action
ONO-2020 is characterized as a novel therapeutic agent with a multi-faceted mechanism of action targeting key pathological processes in neurodegeneration. Its primary classifications are as an epigenetic regulator, an immunogenetic modulator, and an inflammation mediator modulator.[4][7] This suggests a mode of action that goes beyond single-target therapies, aiming to address the complex interplay of genetic and inflammatory factors in Alzheimer's disease.
Signaling Pathway and Therapeutic Rationale
The therapeutic strategy for ONO-2020 is based on modulating the cellular machinery that controls gene expression and inflammatory responses within the central nervous system. As an epigenetic regulator, ONO-2020 is hypothesized to influence the expression of genes implicated in neuronal health and disease progression without altering the underlying DNA sequence. Concurrently, its role as an immunogenetic and inflammation mediator modulator suggests it targets signaling pathways that control the brain's immune response, which is increasingly recognized as a critical component of Alzheimer's pathology.
References
- 1. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 2. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 7. ONO 2020 - AdisInsight [adisinsight.springer.com]
ONO-2020: A Technical Overview of its Discovery and Development for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-2020 is an orally administered, novel small molecule epigenetic regulator currently under development by Ono Pharmaceutical for the treatment of Alzheimer's disease and associated agitation.[1] Having entered Phase 2 clinical trials, ONO-2020 represents a promising therapeutic candidate with a mechanism of action centered on the modulation of gene expression, potentially impacting immunogenetic and inflammatory pathways implicated in neurodegeneration.[1] Preclinical animal studies have suggested its potential for both symptomatic cognitive improvement and disease course modification.[2][3][4] This document provides a comprehensive overview of the available information regarding the discovery and development history of ONO-2020, including its clinical trial design and putative mechanism of action. While detailed preclinical data remains largely proprietary, this guide synthesizes the current understanding of ONO-2020 for the scientific community.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Current therapeutic strategies often provide only symptomatic relief. ONO-2020 emerges as a potential disease-modifying therapy by targeting the underlying epigenetic dysregulation thought to contribute to AD pathology.[3][5] Its development by Ono Pharmaceutical signifies a commitment to exploring novel mechanisms of action beyond traditional targets.[2][6] This document will detail the progression of ONO-2020 from its classification as a new molecular entity to its current standing in clinical development.[1]
Discovery and Preclinical Development
Detailed information regarding the initial discovery, lead optimization, and specific preclinical findings for ONO-2020 is not extensively available in the public domain through scientific publications or conference proceedings as of late 2025. The following sections are based on generally understood principles of drug discovery and the limited information disclosed in clinical trial registries and corporate presentations.
Compound Identification and Synthesis
Information not publicly available.
Mechanism of Action
ONO-2020 is described as an "epigenetic regulator".[5][7] Its proposed mechanism of action involves the modulation of gene expression, which may influence both immunogenetic and inflammation pathways.[1] This suggests that ONO-2020 may interact with key enzymes involved in epigenetic modifications, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), or DNA methyltransferases (DNMTs). By altering the epigenetic landscape, ONO-2020 could potentially restore normal gene expression patterns that are disrupted in Alzheimer's disease, thereby affecting downstream pathological processes.
Preclinical Pharmacology
Quantitative data from in vitro and in vivo preclinical studies, such as IC50 values against specific epigenetic targets and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models, are not publicly available.
Animal studies have been cited to show that ONO-2020 has the potential to provide symptomatic cognition improvement and slow the progression of AD.[2][3][4] These studies likely involved transgenic mouse models of Alzheimer's disease, where cognitive function would be assessed using behavioral tests such as the Morris water maze or contextual fear conditioning.
Preclinical Safety and Toxicology
Detailed preclinical toxicology data is not publicly available. Standard preclinical safety assessments would have been conducted in accordance with regulatory guidelines prior to advancing to human clinical trials.
Clinical Development
ONO-2020 is currently in Phase 2 clinical development for Alzheimer's disease and agitation.[1][8][9]
Phase 1 Clinical Trials
Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetics of ONO-2020 in healthy participants.[2] These trials are crucial for determining the initial safety profile of the drug and for selecting the dose range for subsequent efficacy studies.[2]
Phase 2 Clinical Trials
A Phase 2, double-blind, parallel-group, placebo-controlled study is underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of ONO-2020 in participants with mild to moderate Alzheimer's disease.[5][10]
Table 1: ONO-2020 Phase 2 Clinical Trial Design for Alzheimer's Disease
| Parameter | Description |
| Study Title | A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease |
| ClinicalTrials.gov ID | NCT06881836[5] |
| Phase | 2[5] |
| Study Design | Double-blind, Parallel-group, Placebo-controlled[5] |
| Primary Objective | To assess the safety, tolerability, pharmacokinetics, and efficacy of ONO-2020[5] |
| Patient Population | Participants with mild to moderate Alzheimer's disease[5] |
| Intervention Arms | 1. ONO-2020 Dose 1 (e.g., 20 mg daily) 2. ONO-2020 Dose 2 (e.g., 60 mg daily) 3. Placebo[5] |
| Administration | Oral, once daily[5] |
| Treatment Duration | 26 weeks[5] |
| Follow-up Period | 4 weeks after treatment discontinuation[5] |
| Target Enrollment | 240 participants[5] |
A separate Phase 2a study is also being conducted to evaluate the efficacy and safety of ONO-2020 in patients with agitation associated with Alzheimer's Disease Dementia.
Table 2: ONO-2020 Phase 2a Clinical Trial Design for Agitation in Alzheimer's Disease
| Parameter | Description |
| Study Title | A Phase 2a, Multicenter, Placebo-controlled, Randomized, Double-blind, Parallel-group Study to Evaluate the Efficacy and Safety of ONO-2020 in Patients With Agitation Associated With Alzheimer's Disease Dementia |
| ClinicalTrials.gov ID | NCT06803823 |
| Phase | 2a |
| Primary Objective | To evaluate the efficacy and safety of ONO-2020 for agitation |
| Patient Population | Patients with agitation associated with Alzheimer's Disease dementia |
| Administration | Oral |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of ONO-2020 are not publicly available. The following represents a generalized workflow for the development of a novel therapeutic agent like ONO-2020.
Signaling Pathways
The precise signaling pathways modulated by ONO-2020 have not been fully elucidated in public disclosures. However, based on its description as an epigenetic regulator with effects on immunogenetic and inflammatory pathways, a hypothetical model can be proposed.
Conclusion
ONO-2020 is a promising clinical-stage therapeutic candidate for Alzheimer's disease with a novel epigenetic mechanism of action. While the detailed preclinical data that formed the basis for its clinical development are not yet in the public domain, the ongoing Phase 2 clinical trials will be critical in determining its safety and efficacy profile in patients. The scientific community awaits the publication of further data to fully understand the therapeutic potential of this innovative approach to treating neurodegenerative diseases.
References
- 1. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 2. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 7. ono-pharma.com [ono-pharma.com]
- 8. ONO-2020 / Ono Pharma [delta.larvol.com]
- 9. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. tipranks.com [tipranks.com]
Methodological & Application
ONO-2020: Application Notes and Protocols for In Vivo Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of ONO-2020, an epigenetic regulator under investigation for neurodegenerative diseases.
Executive Summary
ONO-2020 is an orally administered epigenetic regulator currently in Phase 2 clinical trials for Alzheimer's disease.[1][2][3] While clinical data is emerging, detailed protocols from preclinical in vivo studies in animal models are not extensively published in the public domain. This document provides a generalized framework and detailed protocols based on standard methodologies for evaluating a novel therapeutic agent like ONO-2020 in relevant animal models of Alzheimer's disease. The provided protocols are intended as a starting point and should be adapted based on specific experimental goals and institutional guidelines.
Mechanism of Action
ONO-2020 is classified as an epigenetic regulator, an immunogenetic modulator, and an inflammation mediator modulator.[4] Its therapeutic potential in Alzheimer's disease is believed to stem from its ability to modulate gene function, which may lead to cognitive improvement and slowing of disease progression.[5][6][7]
Signaling Pathway
The precise signaling pathway of ONO-2020 is not fully elucidated in publicly available literature. However, as an epigenetic regulator, it is hypothesized to influence gene expression by modifying chromatin structure or DNA methylation, thereby impacting pathways involved in neuroinflammation, synaptic plasticity, and amyloid-beta or tau pathology.
Caption: Hypothesized signaling pathway of ONO-2020.
Preclinical In Vivo Study Design
Due to the lack of specific published preclinical data for ONO-2020, the following tables summarize a generalized study design for a similar compound in a transgenic mouse model of Alzheimer's disease.
Table 1: Animal Model and Compound Administration
| Parameter | Description |
| Animal Model | 5xFAD Transgenic Mice (or other appropriate AD model) |
| Age of Animals | 3-4 months (at initiation of treatment) |
| Sex | Both males and females |
| Compound | ONO-2020 (or analogous compound) |
| Vehicle | 0.5% Methylcellulose in sterile water (example) |
| Route of Administration | Oral gavage |
| Dosage Levels | Vehicle, 1 mg/kg, 10 mg/kg, 30 mg/kg (hypothetical) |
| Dosing Frequency | Once daily |
| Treatment Duration | 12 weeks |
Table 2: Key Experimental Readouts
| Experiment Type | Primary Endpoint |
| Behavioral Testing | Cognitive function (e.g., Morris Water Maze, Y-maze) |
| Immunohistochemistry | Amyloid-beta plaque load, Tau pathology, neuroinflammation markers (Iba1, GFAP) |
| Biochemical Analysis | Brain and plasma drug concentration, levels of soluble/insoluble Aβ40/42 |
| Gene Expression Analysis | RNA sequencing or qPCR for target genes |
Experimental Protocols
Preparation of Dosing Solution
-
Calculate Required Amount: Based on the number of animals, their average weight, the dosage, and the dosing volume, calculate the total amount of ONO-2020 needed.
-
Vehicle Preparation: Prepare the required volume of 0.5% methylcellulose in sterile water.
-
Suspension Preparation: Weigh the calculated amount of ONO-2020 and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.
-
Storage: Store the dosing solution at 4°C, protected from light, for the duration of the daily dosing. Prepare fresh weekly.
Oral Gavage Administration
-
Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.
-
Dose Calculation: Weigh each animal daily before dosing to calculate the precise volume of the suspension to be administered.
-
Administration: Use a 20-gauge, 1.5-inch curved gavage needle. Insert the needle gently into the esophagus and deliver the calculated volume of the ONO-2020 suspension or vehicle.
-
Monitoring: Observe the animal for a few minutes post-administration to ensure no adverse reactions.
Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
Gently place the mouse into the pool facing the wall from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
Record the escape latency and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Experimental Workflow Diagram
Caption: Generalized workflow for an in vivo study of ONO-2020.
Conclusion
While specific preclinical data for ONO-2020 remains proprietary, the provided application notes and protocols offer a robust framework for designing and executing in vivo studies for similar epigenetic regulators targeting Alzheimer's disease. Researchers should leverage these generalized methodologies as a foundation, adapting them to their specific scientific questions and available resources.
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. tipranks.com [tipranks.com]
- 3. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 4. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 5. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 6. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols for ONO-2020 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ONO-2020 is a novel, orally administered small molecule under clinical investigation for the treatment of Alzheimer's disease and other neurodegenerative disorders.[1][2] Developed by Ono Pharmaceutical, ONO-2020 is characterized as an epigenetic regulator, an immunogenetic modulator, and an inflammation mediator modulator.[3] Preclinical animal studies have suggested its potential to improve cognitive function and slow disease progression.[4][5] While specific in vitro protocols for ONO-2020 are not extensively publicly documented, these application notes provide a comprehensive guide for researchers to evaluate the effects of ONO-2020 in relevant cell culture models of neurodegeneration.
The following protocols are designed to be representative methodologies for investigating a compound with the profile of ONO-2020. Researchers are advised to optimize these protocols for their specific cell lines and experimental questions.
Mechanism of Action
ONO-2020 is believed to exert its therapeutic effects by modulating gene expression through epigenetic mechanisms.[6] In the context of Alzheimer's disease, this may involve the regulation of genes implicated in neuroinflammation, synaptic plasticity, and neuronal survival. As an immunogenetic and inflammation mediator modulator, ONO-2020 may also influence the activity of glial cells, such as microglia and astrocytes, which play a critical role in the inflammatory processes associated with neurodegeneration.
Below is a diagram illustrating a potential signaling pathway influenced by an epigenetic regulator like ONO-2020 in a neuronal cell.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to assess the in vitro activity of ONO-2020.
Table 1: Dose-Response Effect of ONO-2020 on Neuronal Cell Viability under Oxidative Stress
| ONO-2020 Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 52.3 ± 4.1 |
| 0.1 | 65.7 ± 3.8 |
| 1 | 78.2 ± 5.5 |
| 10 | 89.5 ± 4.9 |
| 50 | 92.1 ± 3.2 |
| 100 | 75.4 ± 6.3 |
Table 2: Effect of ONO-2020 on Pro-inflammatory Cytokine Secretion in LPS-stimulated Microglia
| Treatment | IL-6 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| Untreated Control | 15.2 ± 2.5 | 22.8 ± 3.1 |
| LPS (100 ng/mL) + Vehicle | 489.6 ± 35.2 | 854.3 ± 55.7 |
| LPS + ONO-2020 (1 µM) | 312.4 ± 28.9 | 567.1 ± 48.2 |
| LPS + ONO-2020 (10 µM) | 158.9 ± 19.7 | 289.5 ± 33.6 |
Experimental Protocols
Assessment of Neuroprotective Effects of ONO-2020
Objective: To determine the protective effect of ONO-2020 on neuronal cells against a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Fetal Bovine Serum (FBS)
-
ONO-2020
-
Neurotoxic agent (e.g., Amyloid-beta oligomers, H₂O₂)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with ONO-2020: Prepare serial dilutions of ONO-2020 in cell culture medium. Remove the old medium and add the medium containing different concentrations of ONO-2020 or vehicle control. Incubate for 24 hours.
-
Induction of Neurotoxicity: After the pre-treatment period, introduce the neurotoxic agent to the wells (except for the untreated control wells) and incubate for an additional 24 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve.
Evaluation of Anti-inflammatory Properties of ONO-2020
Objective: To assess the ability of ONO-2020 to suppress the inflammatory response in microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2, C8-B4)
-
Cell culture medium
-
ONO-2020
-
Lipopolysaccharide (LPS)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
24-well plates
Protocol:
-
Cell Seeding: Plate microglial cells in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with ONO-2020 at various concentrations for 1 hour before stimulating with LPS (e.g., 100 ng/mL). Include appropriate controls (untreated, LPS alone).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines in the supernatants using ELISA kits as per the manufacturer's protocol.
-
Data Analysis: Compare the cytokine levels in the different treatment groups.
Conclusion
The provided protocols offer a foundational framework for the in vitro investigation of ONO-2020. Given its proposed mechanism as an epigenetic regulator, further experiments could include Western blotting for histone modifications, chromatin immunoprecipitation (ChIP) to identify target genes, and RNA sequencing to analyze global changes in gene expression. As with any experimental compound, careful optimization and the use of appropriate controls are paramount for obtaining reliable and reproducible data.
References
- 1. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 2. patents.justia.com [patents.justia.com]
- 3. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 4. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 6. ONO Study - Penn Memory Center [pennmemorycenter.org]
Application Notes and Protocols: Preparation of ONO-2020 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-2020 is an investigational epigenetic regulator currently in Phase 2 clinical trials for the treatment of Alzheimer's disease.[1][2][3][4][5] As a novel therapeutic agent, understanding its mechanism and effects at the preclinical level is crucial for ongoing drug development efforts. This document aims to provide a comprehensive guide for the preparation of ONO-2020 stock solutions for use in laboratory research. However, detailed chemical and solubility data for ONO-2020 are not publicly available at this time. The following protocols are based on general best practices for handling new chemical entities in a research setting and will be updated as more information becomes accessible.
Introduction to ONO-2020
ONO-2020, developed by Ono Pharmaceutical, is an orally administered small molecule designed to act as an epigenetic regulator.[1][3][6] Its proposed mechanism of action involves the modulation of gene expression, which may lead to both symptomatic improvement and a slowing of disease progression in neurodegenerative disorders such as Alzheimer's disease.[2][4] In clinical trials, ONO-2020 is being evaluated in tablet form at daily doses of 20 mg and 60 mg.[4] For laboratory-based experiments, the preparation of accurate and stable stock solutions is the first critical step.
Quantitative Data
Due to the proprietary nature of ONO-2020 as a compound in active clinical development, specific details regarding its molecular weight, chemical formula, and solubility in various solvents are not available in the public domain. Researchers who have acquired ONO-2020 for research purposes should refer to the manufacturer's or supplier's certificate of analysis for this critical information.
The table below has been structured to be populated with this data upon availability.
| Property | Value | Source |
| Molecular Weight ( g/mol ) | Data not publicly available | - |
| Chemical Formula | Data not publicly available | - |
| Recommended Solvent | Data not publicly available | - |
| Solubility in Recommended Solvent | Data not publicly available | - |
| Storage of Solid Compound | Data not publicly available | - |
| Storage of Stock Solution | Data not publicly available | - |
Experimental Protocols: Preparation of a 10 mM Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of a novel compound like ONO-2020. The actual solvent and concentrations should be adapted based on the specific experimental needs and the solubility data provided by the supplier.
Materials:
-
ONO-2020 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling ONO-2020, ensure all necessary equipment is clean and readily accessible. Perform all weighing and initial dilutions in a chemical fume hood.
-
Calculating the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of ONO-2020 must be calculated using its molecular weight (MW).
-
Formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Example: If the MW of ONO-2020 were 450 g/mol , the required mass would be: 10 * 0.001 * 450 = 4.5 mg.
-
-
Weighing ONO-2020:
-
Carefully weigh the calculated amount of ONO-2020 powder onto a weigh boat using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the tube containing the ONO-2020 powder. For a 10 mM stock, this would be 1 mL.
-
Cap the tube securely.
-
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the compound has dissolved and no particulates are visible. If necessary, gentle warming in a water bath (not exceeding 40°C) or sonication may aid in dissolution, but this should be tested for its effect on compound stability.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name (ONO-2020), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C, as recommended by the supplier. Protect from light.
-
Visualizations
Diagram 1: General Workflow for ONO-2020 Stock Solution Preparation
Caption: Workflow for preparing ONO-2020 stock solution.
Diagram 2: Signaling Pathway Context (Hypothetical)
As the precise molecular target of ONO-2020 is not publicly disclosed, the following diagram represents a hypothetical signaling pathway where an "Epigenetic Regulator" like ONO-2020 might act to influence gene expression related to neuroprotection.
Caption: Hypothetical signaling pathway for ONO-2020.
Disclaimer: This document is intended for informational purposes for a research audience. The protocols described are general and should be adapted based on specific, supplier-provided data for ONO-2020. Always follow appropriate laboratory safety procedures.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 4. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 5. tipranks.com [tipranks.com]
- 6. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
Detecting ONO-2020 in Biological Samples: A Guide to Bioanalytical Methodologies
Introduction
ONO-2020 is an investigational small molecule drug developed by Ono Pharmaceutical currently undergoing clinical trials for the treatment of Alzheimer's disease.[1][2][3][4] As an epigenetic regulator, it is believed to modulate gene function to improve cognitive symptoms and potentially slow disease progression.[1][2][5] The development and validation of sensitive and robust analytical methods for the quantification of ONO-2020 in biological matrices are critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug, ensuring its safety and efficacy.
It is important to note that as ONO-2020 is currently in Phase 2 of clinical development, specific, validated bioanalytical methods developed by Ono Pharmaceutical are proprietary and not publicly available.[1][3][4] The following application notes and protocols are therefore based on established, industry-standard methodologies for the quantification of small molecule drugs in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold-standard technique for this purpose.
Application Note 1: Quantitative Analysis of ONO-2020 in Human Plasma using LC-MS/MS
This application note describes a general procedure for the determination of ONO-2020 concentrations in human plasma. The method utilizes a protein precipitation extraction followed by analysis with a triple quadrupole mass spectrometer.
Principle
A small volume of plasma sample is treated with a protein precipitation agent (e.g., acetonitrile) containing an internal standard (IS). After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system. The analyte and IS are separated from endogenous plasma components on a reversed-phase HPLC column and detected by tandem mass spectrometry using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Typical Method Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay for a small molecule drug like ONO-2020 in human plasma. These values are representative and would need to be established during method validation.
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Linearity (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Matrix Effect | 85% - 115% |
| Recovery | > 80% |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all samples and standards to thaw to room temperature.
-
Vortex the samples for 10 seconds.
-
Pipette 50 µL of each standard, QC, and unknown sample into the corresponding labeled tubes.
-
Prepare a protein precipitation solution of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of ONO-2020 or a structurally similar compound) at a concentration of 200 ng/mL.
-
Add 200 µL of the protein precipitation solution to each tube.
-
Vortex all tubes vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Add 100 µL of water to each well/vial.
-
Seal the plate/vials and vortex briefly.
-
The samples are now ready for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.0 min: 5% to 95% B
-
2.0 - 2.5 min: 95% B
-
2.5 - 2.6 min: 95% to 5% B
-
2.6 - 3.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
ONO-2020: To be determined based on the molecular weight and fragmentation pattern of the compound. A hypothetical transition would be [M+H]+ → fragment ion.
-
Internal Standard: To be determined based on the IS used. A hypothetical transition would be [M+H]+ → fragment ion.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Gas: Argon.
-
Collision Energy: To be optimized for ONO-2020 and the IS.
-
3. Data Analysis
-
Integrate the chromatographic peaks for ONO-2020 and the IS using the instrument's data processing software.
-
Calculate the peak area ratio of ONO-2020 to the IS for all standards, QCs, and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Determine the concentrations of ONO-2020 in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General workflow for bioanalytical sample analysis.
References
- 1. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 3. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Ono Pharmaceuticalâs ONO-2020 Study: A Potential Game-Changer for Alzheimerâs Treatment? - TipRanks.com [tipranks.com]
- 5. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols: ONO-2020 in Combination Therapy for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), leading to synaptic dysfunction and cognitive decline. Current therapeutic strategies often provide symptomatic relief but do not halt disease progression. ONO-2020 is an investigational epigenetic and immunogenetic modulator that holds promise as a novel therapeutic agent for AD.[1][2] Preclinical studies in animal models have suggested its potential to improve cognitive symptoms and slow the progression of the disease.[1][3] Clinical trials are currently underway to evaluate the efficacy and safety of ONO-2020, notably in combination with standard-of-care treatments such as acetylcholinesterase inhibitors (e.g., donepezil) and NMDA receptor antagonists (e.g., memantine).[1]
These application notes provide a detailed overview of the proposed mechanism of action of ONO-2020 and its combination partners, along with hypothetical preclinical data and detailed experimental protocols to guide researchers in the evaluation of such combination therapies.
Proposed Mechanism of Action
ONO-2020 is believed to exert its therapeutic effects through a dual mechanism involving epigenetic regulation and immunomodulation.
Epigenetic Regulation: As an epigenetic modulator, ONO-2020 may influence gene expression patterns that are dysregulated in Alzheimer's disease without altering the DNA sequence itself. This is likely achieved through the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in chromatin remodeling. In AD, the activity of certain HDACs is elevated, leading to the repression of genes essential for learning and memory. By inhibiting these HDACs, ONO-2020 may restore a healthy gene expression profile, promoting synaptic plasticity and cognitive function.
Immunomodulation: Neuroinflammation is a key component of Alzheimer's pathology, with microglia and astrocytes playing a dual role. While they can be protective by clearing Aβ deposits, their chronic activation contributes to neuronal damage through the release of pro-inflammatory cytokines.[4] ONO-2020, as an immunogenetic modulator, is proposed to shift these glial cells from a pro-inflammatory to a more protective, anti-inflammatory phenotype. This modulation of the neuroinflammatory response could reduce neuronal damage and support a healthier brain environment.
Signaling Pathway Diagrams
Hypothetical Preclinical Data on Combination Therapy
The following tables represent hypothetical data from a preclinical study in an Alzheimer's disease mouse model (e.g., 5xFAD mice) to illustrate the potential synergistic effects of ONO-2020 in combination with donepezil.
Table 1: Effects on Cognitive Performance in the Morris Water Maze
| Treatment Group | Latency to Find Platform (seconds, Mean ± SEM) | Time in Target Quadrant (seconds, Mean ± SEM) |
| Wild-Type Control | 15.2 ± 1.8 | 25.5 ± 2.1 |
| 5xFAD Vehicle | 45.8 ± 3.5 | 10.1 ± 1.5 |
| Donepezil (1 mg/kg) | 35.1 ± 2.9 | 15.3 ± 1.8 |
| ONO-2020 (10 mg/kg) | 32.5 ± 3.1 | 17.2 ± 1.9 |
| ONO-2020 (10 mg/kg) + Donepezil (1 mg/kg) | 22.3 ± 2.2 | 22.8 ± 2.0 |
*p < 0.05 compared to either monotherapy group, suggesting a synergistic effect.
Table 2: Effects on Brain Amyloid-Beta and Inflammatory Markers
| Treatment Group | Soluble Aβ42 (pg/mg protein, Mean ± SEM) | Insoluble Aβ42 (pg/mg protein, Mean ± SEM) | TNF-α Levels (pg/mg protein, Mean ± SEM) | IL-10 Levels (pg/mg protein, Mean ± SEM) |
| Wild-Type Control | 150 ± 25 | 350 ± 45 | 12 ± 2.1 | 35 ± 3.8 |
| 5xFAD Vehicle | 850 ± 78 | 2500 ± 210 | 55 ± 5.2 | 15 ± 2.5 |
| Donepezil (1 mg/kg) | 835 ± 75 | 2450 ± 200 | 52 ± 4.9 | 16 ± 2.7 |
| ONO-2020 (10 mg/kg) | 620 ± 65 | 1800 ± 150 | 30 ± 3.5 | 28 ± 3.1 |
| ONO-2020 (10 mg/kg) + Donepezil (1 mg/kg) | 450 ± 50 | 1200 ± 110 | 22 ± 2.8 | 32 ± 3.5 |
*p < 0.05 compared to either monotherapy group, indicating enhanced pathological improvement.
Experimental Protocols
Protocol 1: In Vivo Efficacy of Combination Therapy in a 5xFAD Mouse Model
Objective: To evaluate the therapeutic efficacy of ONO-2020 in combination with donepezil on cognitive function and AD-related pathology in 5xFAD mice.
Workflow Diagram:
Materials:
-
5xFAD transgenic mice and wild-type littermates (3 months old)
-
ONO-2020
-
Donepezil hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Morris Water Maze apparatus
-
ELISA kits for Aβ42, TNF-α, and IL-10
-
Standard laboratory equipment for animal handling, tissue processing, and biochemical assays.
Procedure:
-
Animal Husbandry and Grouping:
-
House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to five groups (n=10-12 per group):
-
Wild-Type + Vehicle
-
5xFAD + Vehicle
-
5xFAD + Donepezil (1 mg/kg)
-
5xFAD + ONO-2020 (10 mg/kg)
-
5xFAD + Donepezil (1 mg/kg) + ONO-2020 (10 mg/kg)
-
-
-
Drug Administration:
-
Prepare drug solutions fresh daily.
-
Administer drugs or vehicle orally via gavage once daily for 8 consecutive weeks.
-
-
Morris Water Maze Test (conducted during the final week of treatment):
-
Acquisition Phase (4 days):
-
Four trials per day with a submerged platform in a fixed location.
-
Record the latency to find the platform.
-
Guide mice to the platform if not found within 60 seconds.
-
-
Probe Trial (Day 5):
-
Remove the platform and allow the mouse to swim for 60 seconds.
-
Track the swimming path and calculate the time spent in the target quadrant.
-
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize mice and perfuse with ice-cold PBS.
-
Harvest brains and bisect sagittally.
-
Homogenize one hemisphere for biochemical analysis.
-
-
Biochemical Analysis:
-
Perform ELISA assays on brain homogenates to quantify levels of soluble and insoluble Aβ42, TNF-α, and IL-10 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A p-value of < 0.05 is considered statistically significant.
-
Protocol 2: In Vitro Assessment of Anti-inflammatory Effects on Microglia
Objective: To determine the effect of ONO-2020 on the inflammatory response of microglial cells stimulated with lipopolysaccharide (LPS).
Workflow Diagram:
Materials:
-
BV-2 microglial cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
ONO-2020
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in a humidified incubator at 37°C and 5% CO2.
-
Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of ONO-2020 (e.g., 0.1, 1, 10 µM) or vehicle for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-10 in the supernatant using ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Normalize cytokine concentrations to the vehicle control.
-
Perform statistical analysis to determine the dose-dependent effects of ONO-2020.
-
Conclusion
The combination of ONO-2020 with existing Alzheimer's treatments like donepezil and memantine represents a promising therapeutic strategy. By targeting both the underlying disease pathology through epigenetic and immunomodulatory mechanisms and providing symptomatic relief, this combination approach has the potential to offer enhanced clinical benefits. The provided protocols and hypothetical data serve as a guide for researchers to further investigate and validate the efficacy of such combination therapies in preclinical settings. As the results of ongoing clinical trials become available, a clearer picture of the therapeutic potential of ONO-2020 in combination therapy will emerge.
References
- 1. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 3. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Inflammation as a central mechanism in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of ONO-2020 and Similar Epigenetic Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to ONO-2020
ONO-2020 is an orally administered drug candidate under development by Ono Pharmaceutical for the treatment of neurodegenerative diseases, with a primary focus on Alzheimer's disease.[1][2] Currently in Phase II clinical trials, ONO-2020 is characterized as an epigenetic regulator, an immunogenetic modulator, and an inflammation mediator modulator.[3][4][5][6][7] Its proposed mechanism of action involves influencing gene function to potentially improve cognitive symptoms and slow disease progression in Alzheimer's patients.[8][9][10][11] While specific high-throughput screening (HTS) data for ONO-2020 is not publicly available, this document provides detailed, generalized protocols and application notes for screening compounds with similar epigenetic and immunomodulatory activities.
Hypothetical High-Throughput Screening Strategies for ONO-2020 Analogs
Given ONO-2020's profile as an epigenetic and immunomodulatory agent, HTS campaigns would likely focus on cell-based assays that can measure changes in gene expression, histone modification, and inflammatory responses. Below are hypothetical protocols for such assays.
Table 1: Summary of Hypothetical HTS Assays
| Assay Type | Principle | Primary Readout | Throughput |
| Epigenetic Reporter Assay | A luciferase or fluorescent reporter gene is placed under the control of a promoter sensitive to epigenetic modifications. | Luminescence or Fluorescence | High |
| Histone Modification Immunoassay | Measures changes in specific histone post-translational modifications (e.g., acetylation, methylation) using specific antibodies in a high-throughput format. | Fluorescence or Absorbance | Medium to High |
| Cytokine Release Assay | Measures the levels of pro- or anti-inflammatory cytokines released from immune cells (e.g., microglia, PBMCs) upon treatment with test compounds. | Luminescence or Fluorescence | High |
| Phenotypic Neuronal Protection Assay | Primary neurons or neuronal cell lines are challenged with a neurotoxic stimulus (e.g., amyloid-beta oligomers), and the protective effect of test compounds is measured. | Cell Viability (e.g., ATP content) or High-Content Imaging (e.g., neurite outgrowth) | High |
Experimental Protocols
Protocol 1: Epigenetic Reporter Assay for Gene Activation/Repression
This protocol describes a cell-based HTS assay to identify compounds that modulate gene expression through epigenetic mechanisms, using a luciferase reporter system.
Materials:
-
HEK293 or a relevant neuronal cell line (e.g., SH-SY5Y)
-
Reporter plasmid with a luciferase gene driven by a promoter of interest (e.g., a promoter containing CpG islands or specific transcription factor binding sites relevant to neurodegeneration)
-
Transfection reagent
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
White, opaque 384-well assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Test compound library (e.g., at 10 mM in DMSO)
Procedure:
-
Cell Plating: Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Transfection (for transient assays): Transfect cells with the reporter plasmid according to the manufacturer's protocol. For stable cell lines, this step is omitted.
-
Compound Addition: Add test compounds to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO for negative control, a known epigenetic modulator for positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the raw luminescence units (RLU) to the vehicle control (DMSO).
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
Protocol 2: High-Throughput Histone H3 Acetylation Immunoassay
This protocol outlines a high-throughput immunoassay to quantify changes in a specific histone modification, such as the acetylation of Histone H3 at Lysine 9 (H3K9ac), a marker of active gene transcription.
Materials:
-
Microglial or neuronal cell line
-
Black, clear-bottom 384-well plates
-
Primary antibodies: anti-H3K9ac and anti-total Histone H3
-
Secondary antibodies conjugated to fluorescent dyes (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
Paraformaldehyde (PFA) for cell fixation
-
Triton X-100 for cell permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Cell Plating and Compound Treatment: Seed 5,000 cells per well in a 384-well plate, incubate for 24 hours, and then treat with test compounds for 24 hours.
-
Fixation and Permeabilization: Fix cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Block with 3% BSA and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature.
-
Imaging: Acquire images using a high-content imaging system.
Data Analysis:
-
The imaging software identifies nuclei based on DAPI staining.
-
The fluorescence intensity of H3K9ac is measured within each nucleus and normalized to the total H3 intensity.
-
Calculate the fold change in normalized H3K9ac intensity relative to the vehicle control.
Visualizations
Signaling Pathways and Workflows
References
- 1. Screening for compounds that modulate epigenetic regulation of the transcriptome: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybridization Design and High-Throughput Screening of Peptides with Immunomodulatory and Antioxidant Activities | MDPI [mdpi.com]
- 3. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
- 6. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. High-throughput epigenetic profiling immunoassays for accelerated disease research and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with ONO-2020
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-2020 is an investigational therapeutic agent described as an epigenetic and immunogenetic modulator, currently under evaluation for the treatment of neurodegenerative conditions such as Alzheimer's disease.[1][2][3] As a novel compound in clinical development, understanding its in-situ effects on tissue pathophysiology is critical.[4][5] Immunohistochemistry (IHC) is a powerful technique to visualize cellular and tissue-level changes in protein expression and localization, providing valuable insights into the mechanism of action and efficacy of ONO-2020.
These application notes provide a comprehensive, generalized protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with ONO-2020. Given the compound's proposed mechanism, this document also offers guidance on the selection of potential biomarkers related to epigenetic regulation and neuroinflammation.
Putative Signaling Pathway of ONO-2020
The precise molecular pathway of ONO-2020 is not yet fully elucidated. However, based on its description as an epigenetic and immunogenetic modulator, a hypothetical signaling cascade can be proposed. ONO-2020 may influence enzymes involved in epigenetic modifications, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), or DNA methyltransferases (DNMTs). By altering the epigenetic landscape, ONO-2020 could modulate gene expression programs in neural and immune cells. This may lead to a reduction in pro-inflammatory responses and an enhancement of neuroprotective mechanisms, ultimately aiming to ameliorate the pathology of Alzheimer's disease.
Data Presentation: Hypothetical Quantitative IHC Analysis
The following tables present hypothetical data from an IHC analysis of brain tissue from a preclinical model of Alzheimer's disease, comparing a vehicle control group to groups treated with low and high doses of ONO-2020. Staining intensity is scored from 0 (negative) to 3 (strong), and the percentage of positive cells is recorded. The H-Score, a semi-quantitative measure, is calculated as: H-Score = Σ (Intensity × Percentage of cells at that intensity).
Table 1: IHC Analysis of Histone H3 Acetylation (AcH3)
| Treatment Group | Mean Staining Intensity (0-3) | Mean Percentage of Positive Cells (%) | Mean H-Score (± SD) |
|---|---|---|---|
| Vehicle Control | 1.2 | 35 | 42 ± 8.5 |
| ONO-2020 (Low Dose) | 2.1 | 60 | 126 ± 15.2 |
| ONO-2020 (High Dose) | 2.8 | 85 | 238 ± 21.0 |
Table 2: IHC Analysis of Ionized Calcium-Binding Adapter Molecule 1 (Iba1) in Microglia
| Treatment Group | Mean Staining Intensity (0-3) | Mean Percentage of Positive Cells (%) | Mean H-Score (± SD) |
|---|---|---|---|
| Vehicle Control | 2.9 | 90 | 261 ± 25.5 |
| ONO-2020 (Low Dose) | 1.8 | 65 | 117 ± 18.9 |
| ONO-2020 (High Dose) | 1.1 | 40 | 44 ± 9.8 |
Experimental Protocols
This protocol provides a general framework for the immunohistochemical staining of FFPE tissues. Optimization of specific steps, such as antigen retrieval and antibody concentrations, is recommended for each new antibody and tissue type.
I. Specimen Preparation
-
Tissue Fixation : Immediately after dissection, immerse tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature. The fixative volume should be at least 10-20 times the tissue volume.
-
Tissue Processing and Embedding : Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and infiltrate with molten paraffin wax. Embed the tissues in paraffin blocks.[6]
II. Immunohistochemical Staining Workflow
III. Detailed Staining Protocol
-
Sectioning : Cut paraffin-embedded tissue blocks into 4-5 µm sections using a microtome. Float the sections in a warm water bath and mount them on positively charged slides. Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (or a xylene substitute) for 2x 5 minutes.
-
Immerse in 100% ethanol for 2x 3 minutes.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse gently in running deionized water for 5 minutes.[7]
-
-
Antigen Retrieval : This step is crucial for unmasking epitopes cross-linked by formalin fixation.[1][8] The choice between Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) depends on the antibody and antigen.
-
HIER (recommended for many nuclear and cytoplasmic antigens) : Immerse slides in a staining jar filled with an appropriate retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0). Heat the solution to 95-100°C for 20 minutes using a microwave, pressure cooker, or water bath. Allow the slides to cool in the solution for 20 minutes at room temperature.[5][9]
-
PIER : Incubate sections with a proteolytic enzyme (e.g., Proteinase K, Trypsin) for a predetermined time at 37°C.[8]
-
After retrieval, wash slides 2x 5 minutes in a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).
-
-
Peroxidase and Alkaline Phosphatase Blocking :
-
Blocking Non-Specific Binding :
-
Primary Antibody Incubation :
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (as determined by titration).
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate in a humidified chamber, typically overnight at 4°C or for 1-2 hours at room temperature.
-
Wash slides 3x 5 minutes in wash buffer.
-
-
Secondary Antibody Incubation :
-
Select a secondary antibody that is specific for the host species of the primary antibody (e.g., Goat Anti-Rabbit IgG).[15] The secondary antibody should be conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorophore.
-
Dilute the secondary antibody in the blocking buffer.
-
Apply the diluted secondary antibody to the sections and incubate for 30-60 minutes at room temperature.
-
Wash slides 3x 5 minutes in wash buffer.
-
-
Detection :
-
For HRP-conjugated secondary antibodies, prepare a 3,3'-Diaminobenzidine (DAB) substrate solution.[16][17]
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown precipitate develops. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides in deionized water.
-
-
Counterstaining :
-
Dehydration and Mounting :
-
Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a permanent mounting medium and a coverslip.
-
-
Imaging and Analysis :
-
Examine the slides under a light microscope.
-
Capture images and perform quantitative or semi-quantitative analysis using appropriate image analysis software.
-
Biomarker Selection for ONO-2020 Treated Tissues
Based on the proposed mechanism of ONO-2020, the following categories of biomarkers are suggested for IHC analysis:
-
Epigenetic Markers :
-
Histone Acetylation : Antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) can indicate changes in chromatin accessibility and transcriptional activity.
-
Histone Methylation : Antibodies targeting specific histone methylation marks (e.g., H3K4me3 for active promoters, H3K27me3 for repressed regions).
-
-
Neuroinflammation Markers :
-
Microglia : Iba1 for microglial morphology and density. CD68 as a marker for phagocytic microglia.
-
Astrocytes : Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis.
-
Inflammatory Mediators : Pro-inflammatory cytokines like IL-1β and TNF-α, although challenging to detect by IHC, can be valuable targets.[3][4]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Ineffective primary antibody | Use a validated antibody; optimize dilution and incubation time. |
| Inadequate antigen retrieval | Optimize retrieval method (HIER/PIER), buffer pH, and heating time. | |
| Inactive reagents | Use fresh reagents, especially the DAB substrate. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody.[10] |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking.[11] | |
| Overstaining | Antibody concentration too high | Further dilute the primary or secondary antibody. |
| Incubation time too long | Reduce incubation times for antibodies or DAB. |
This protocol is intended as a general guide. Successful immunohistochemistry requires careful optimization and validation for each specific application.
References
- 1. IHC antigen retrieval protocol | Abcam [abcam.com]
- 2. Modern approaches for investigating epigenetic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunohistochemistry (IHC) Protocol-Paraffin Section Protocol [immunohistochemistry.us]
- 7. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 8. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 9. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. biossusa.com [biossusa.com]
- 11. Blocking in IHC | Abcam [abcam.com]
- 12. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. superiorbiodx.com [superiorbiodx.com]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
- 18. Hematoxylin and Eosin Counterstaining Protocol for Immunohistochemistry Interpretation and Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aladdin-e.com [aladdin-e.com]
- 20. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming ONO-2020 Solubility Issues in Aqueous Solutions
Disclaimer: Specific solubility data for ONO-2020 is not publicly available as it is an investigational compound in clinical development.[1][2][3][4][5][6][7][8][9][10][11][12][13] The following troubleshooting guide provides general strategies and best practices for working with poorly soluble compounds in aqueous solutions, which researchers may find applicable to ONO-2020. The information provided here is intended for research purposes only and should be adapted based on the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving ONO-2020 in my aqueous buffer. What are the first steps I should take?
A1: When encountering solubility issues with a new compound, it is crucial to start with a systematic approach. First, ensure your weighing and volume measurements are accurate. Attempt to dissolve a small amount of the compound in a small volume of the solvent to visually assess its solubility. Gentle warming (e.g., to 37°C) and physical agitation, such as vortexing or sonication, can significantly aid dissolution.[14] It is also important to verify the pH of your aqueous solution, as the solubility of many compounds is pH-dependent.
Q2: My ONO-2020 powder is not dissolving even with heating and sonication. What should I try next?
A2: If basic dissolution techniques fail, the next step is to consider alternative solvent systems or solubility enhancement techniques. For many poorly soluble organic molecules, a common starting point is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF), to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. However, it is critical to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (e.g., cell viability).
Q3: After dissolving ONO-2020 in an organic solvent and diluting it into my aqueous buffer, a precipitate has formed. What is happening and how can I prevent this?
A3: This phenomenon is known as "precipitation" or "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous solution. To prevent this, you can try several approaches:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of ONO-2020 in your aqueous medium.
-
Optimize the dilution process: Add the organic stock solution to the aqueous buffer dropwise while vortexing vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use of surfactants or co-solvents: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., polyethylene glycol) in your aqueous buffer can help to increase the solubility of hydrophobic compounds.[15][16]
Q4: Are there other methods to improve the aqueous solubility of a compound like ONO-2020 for in vitro studies?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include:
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][17]
-
Solid dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[15][18]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[16][17]
The choice of method depends on the specific properties of the compound and the requirements of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| ONO-2020 powder does not appear to dissolve at all in aqueous buffer. | The compound has very low intrinsic aqueous solubility. | 1. Attempt dissolution in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a stock solution. 2. If an organic solvent stock is used, dilute it stepwise into the aqueous buffer with vigorous mixing. |
| The solution is cloudy or contains visible particles after attempting to dissolve ONO-2020. | The solubility limit of the compound has been exceeded. | 1. Try preparing a more dilute solution. 2. Use sonication in a water bath for 10-15 minutes to aid dissolution.[14] 3. Gently warm the solution (e.g., 37°C) to increase solubility.[14] |
| ONO-2020 dissolves in an organic solvent but precipitates upon dilution into the aqueous medium. | The compound is "crashing out" of the solution due to the change in solvent polarity. | 1. Add the organic stock solution to the aqueous buffer slowly and with constant, vigorous stirring. 2. Lower the final concentration of the compound in the aqueous medium. 3. Consider adding a surfactant (e.g., 0.1% Tween-80) or a co-solvent to the aqueous buffer to improve solubility.[15][16] |
| Inconsistent results are observed between experiments, potentially due to solubility issues. | Variability in the preparation of the ONO-2020 solution. | 1. Develop and adhere to a standardized protocol for preparing the ONO-2020 solution. 2. Always visually inspect the final solution for any signs of precipitation before use. 3. Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time. |
Experimental Protocols
General Protocol for Solubility Assessment and Stock Solution Preparation
-
Initial Solubility Screening:
-
Weigh out a small, precise amount of ONO-2020 (e.g., 1 mg).
-
Add a small, measured volume of the primary aqueous buffer (e.g., 100 µL) to the compound.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for dissolution.
-
If not dissolved, sonicate in a water bath for 10-15 minutes.
-
If still not dissolved, the compound is likely poorly soluble in the aqueous buffer.
-
-
Preparation of an Organic Stock Solution (Example with DMSO):
-
Accurately weigh a desired amount of ONO-2020 (e.g., 5 mg).
-
Calculate the volume of high-purity, anhydrous DMSO needed to achieve a desired high-concentration stock (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing ONO-2020.
-
Vortex vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Dilution of the Organic Stock into Aqueous Medium:
-
Warm the required aliquot of the ONO-2020 stock solution to room temperature.
-
Vortex the stock solution briefly.
-
To your pre-warmed aqueous experimental medium, add the required volume of the stock solution dropwise while continuously vortexing or stirring the medium.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute final solution or incorporating solubility enhancers into your aqueous medium.
-
Visualizations
Caption: Experimental workflow for dissolving ONO-2020.
Caption: Decision tree for enhancing ONO-2020 solubility.
References
- 1. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 4. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 7. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 8. kumc.edu [kumc.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. A Study of ONO-2020 in Patients With Agitation Associated With Alzheimer's Disease Dementia | Clinical Research Trial Listing [centerwatch.com]
- 12. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 13. Carebox Connect [connect.careboxhealth.com]
- 14. benchchem.com [benchchem.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. brieflands.com [brieflands.com]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Neuroprotection: A Technical Guide for Novel Compounds like ONO-2020
For Immediate Release
This technical support center provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the neuroprotective potential of novel compounds, with a focus on methodologies applicable to agents like ONO-2020. As specific preclinical data on ONO-2020's optimal concentration for maximal neuronal protection is not yet publicly available, this guide offers generalized experimental protocols, troubleshooting advice, and foundational knowledge based on its classification as an epigenetic regulator and immunomodulatory agent.
ONO-2020 is an investigational oral medication currently in Phase 2 clinical trials for Alzheimer's disease.[1][2] Developed by Ono Pharmaceutical, it is described as an epigenetic regulator with potential immunogenetic and inflammation-mediating effects.[3] Animal studies have suggested its potential to improve cognitive symptoms and slow disease progression.[4][5]
Frequently Asked Questions (FAQs)
Q1: We are initiating in vitro neuroprotection studies with a novel compound similar to ONO-2020. What is a typical starting concentration range to test?
A1: For a novel compound with limited preclinical data, a broad concentration range is recommended for initial screening. A logarithmic dose-response curve is often effective, spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This approach helps in identifying a therapeutic window and potential toxicity at higher concentrations.
Q2: Our initial results show neuronal toxicity at higher concentrations. How can we troubleshoot this?
A2: High-concentration toxicity is a common challenge. Consider the following:
-
Refine Concentration Range: Based on your initial findings, narrow the concentration range to below the toxic threshold for subsequent experiments.
-
Solubility Issues: Ensure the compound is fully solubilized in the culture medium. Precipitates can cause non-specific toxicity. Consider using a different solvent or a lower concentration of the stock solution.
-
Off-Target Effects: High concentrations may lead to off-target effects. If toxicity persists at concentrations required for efficacy, it may indicate an unfavorable therapeutic index.
Q3: What are the key signaling pathways to investigate for a compound described as an "epigenetic regulator" and "inflammation mediator modulator" in a neuronal context?
A3: Given these descriptors, key pathways to investigate would include:
-
Neuroinflammation: Assess effects on microglial and astrocyte activation. Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10).
-
Epigenetic Modifications: Investigate changes in histone acetylation and methylation, as well as DNA methylation, which are crucial for gene expression in neurons.
-
Neuronal Survival Pathways: Examine the modulation of pro-survival pathways like PI3K/Akt and MAPK/ERK, and the inhibition of apoptotic pathways involving caspases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in neuroprotection assay results. | Inconsistent cell health, plating density, or compound concentration. | Standardize cell seeding density and passage number. Prepare fresh dilutions of the compound for each experiment. Include multiple technical and biological replicates. |
| No observable neuroprotective effect. | Concentration too low, inappropriate cellular model or insult, or compound inactivity. | Test a higher concentration range. Ensure the chosen neurotoxic insult (e.g., glutamate, amyloid-beta) is relevant to the disease model and is causing a consistent level of cell death. Verify the compound's activity with a positive control. |
| Difficulty in assessing microglial activation. | Insufficient or inappropriate markers. | Use multiple markers for microglial activation (e.g., Iba1 for morphology, CD68 for phagocytosis, and specific cytokine ELISAs or qPCR). |
Experimental Protocols
General Protocol for In Vitro Neuroprotection Assay
This protocol provides a template for assessing the neuroprotective effects of a novel compound against a neurotoxic insult in a primary neuronal culture or a neuronal cell line (e.g., SH-SY5Y).
-
Cell Plating: Seed neuronal cells in 96-well plates at a predetermined optimal density.
-
Compound Pre-treatment: After 24 hours, treat the cells with varying concentrations of the investigational compound for 1-2 hours.
-
Neurotoxic Insult: Introduce a neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta) to induce neuronal cell death.
-
Incubation: Co-incubate the cells with the compound and the neurotoxin for 24-48 hours.
-
Viability Assessment: Measure neuronal viability using a standard assay such as MTT, LDH, or live/dead cell staining.
General Protocol for Assessing Anti-inflammatory Effects in Microglia
This protocol outlines a method to determine if a novel compound can suppress the inflammatory response in microglial cells.
-
Cell Plating: Plate microglial cells (e.g., BV-2) in 24-well plates.
-
Compound Treatment: Treat the cells with the investigational compound at various concentrations for 1 hour.
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as lipopolysaccharide (LPS), to activate the microglia.
-
Sample Collection: After 24 hours, collect the cell culture supernatant to measure cytokine levels and lyse the cells for RNA or protein analysis.
-
Analysis: Quantify pro-inflammatory markers (e.g., TNF-α, IL-6) using ELISA or qPCR.
Visualizing Potential Mechanisms
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to a neuroprotective agent like ONO-2020.
References
- 1. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 2. tipranks.com [tipranks.com]
- 3. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 4. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
ONO-2020 Technical Support Center: Troubleshooting Experimental Results
Welcome to the ONO-2020 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered during in vitro and in vivo experiments with ONO-2020, an investigational epigenetic regulator for neurodegenerative diseases.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to help you troubleshoot your ONO-2020 experiments.
In Vitro Cellular Assays
Question 1: Why am I observing high variability in amyloid-beta (Aβ) levels in my primary neuronal cultures treated with ONO-2020?
Answer: High variability in Aβ levels, as measured by ELISA, can stem from several factors. Below is a troubleshooting table to help you identify and resolve the issue.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are plated in each well. Plating cells too sparsely or too densely can affect neuronal health and Aβ production. A common density is 1,000–5,000 cells per mm².[1] |
| Suboptimal Culture Conditions | Maintain consistent temperature, humidity, and CO2 levels. Change half of the culture media every three days to replenish nutrients and remove waste products.[1] |
| Variability in ONO-2020 Treatment | Prepare fresh dilutions of ONO-2020 for each experiment from a validated stock solution. Ensure thorough mixing and consistent timing of treatment application. |
| Issues with Aβ ELISA | Run standards and samples in duplicate or triplicate. Ensure proper washing steps to reduce background signal. Use a fresh aliquot of detection antibody for each assay.[2][3] |
| Cell Health and Viability | Assess cell viability using a method like Trypan Blue exclusion before and after treatment. ONO-2020, like other epigenetic modulators, could have off-target effects at high concentrations. |
Question 2: My primary neuronal cultures show decreased viability after treatment with ONO-2020, even at low concentrations. What could be the cause?
Answer: Decreased cell viability can be a significant concern. The following workflow and troubleshooting guide can help you address this issue.
Experimental Workflow: Assessing ONO-2020 Cytotoxicity
| Potential Cause | Recommended Solution |
| Contamination | Test cultures for mycoplasma contamination. Ensure all reagents and equipment are sterile. |
| Substrate Toxicity | If using poly-L-lysine, ensure it is of a high molecular weight (>30,000–70,000), as shorter polymers can be toxic. Thoroughly wash excess substrate before plating.[1] |
| Glutamate Excitotoxicity | While a small amount of L-glutamate can aid initial neuronal growth, prolonged exposure or high concentrations can be cytotoxic.[1] Ensure your media has the appropriate concentration for your culture duration. |
| Off-Target Effects | As an epigenetic modulator, ONO-2020 may have off-target effects. Consider performing RNA-seq to identify unexpectedly regulated genes. |
In Vivo Animal Studies
Question 3: In our Alzheimer's disease mouse model, we are not observing the expected cognitive improvements with ONO-2020 in the Morris water maze test. What could be the reason?
Answer: A lack of cognitive improvement can be due to experimental design, animal behavior, or the compound's properties.
| Potential Cause | Recommended Solution |
| Suboptimal Dosing or Bioavailability | Verify the dose and route of administration. ONO-2020 is administered orally.[4] Perform pharmacokinetic studies to ensure adequate brain penetration of the compound. |
| Inappropriate Mouse Strain | The background strain of the mouse model can significantly impact behavior and learning.[5][6] Ensure the chosen strain is suitable for the Morris water maze and sensitive to the expected therapeutic effect. |
| "Floating" Behavior in Mice | Some mice may become immobile or "float" in the water, which is often a sign of anxiety or that the water temperature is too comfortable.[7][8] Consider lowering the water temperature slightly (e.g., to 23-24°C) and handling the mice daily for a week prior to the experiment to reduce anxiety.[8] |
| Issues with the Morris Water Maze Setup | Ensure the water is opaque (e.g., with non-toxic white paint) so the platform is hidden.[5][6] The testing room should have consistent, distinct spatial cues for the mice to navigate.[5][6] |
| Timing of Treatment | The therapeutic window for ONO-2020 may be specific to a certain stage of disease progression. Consider initiating treatment at different time points in your animal model. |
Question 4: We observed an unexpected decrease in the expression of memory-related genes (e.g., BDNF) in the hippocampus of ONO-2020-treated animals, contrary to the expected upregulation. How can we interpret this?
Answer: This is a significant and unexpected finding. Epigenetic regulation is complex, and HDAC inhibitors can have paradoxical effects.
Logical Relationship: Interpreting Unexpected Gene Expression
References
- 1. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 2. abcam.com [abcam.com]
- 3. novamedline.com [novamedline.com]
- 4. Epigenetic regulation of BACE1 in Alzheimer's disease patients and in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of ONO-2020 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of ONO-2020 in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and highly variable plasma concentrations of ONO-2020 in our initial oral pharmacokinetic studies in rodents. What are the potential causes and how can we address this?
A1: Low and variable oral bioavailability is a common challenge in early drug development. The primary causes often relate to the physicochemical properties of the drug substance and its interaction with the gastrointestinal environment.
Potential Causes:
-
Poor Aqueous Solubility: ONO-2020, like many new chemical entities, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to reach systemic circulation.
-
Gastrointestinal Degradation: ONO-2020 could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, a common issue for orally administered drugs.[1]
-
P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen.
Troubleshooting Steps & Formulation Strategies:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility and permeability of ONO-2020 to determine its Biopharmaceutics Classification System (BCS) class. This will guide formulation development.
-
Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution. Micronization or nanocrystal technology can be employed.[2]
-
Amorphous Solid Dispersions: For poorly soluble compounds, creating an amorphous solid dispersion can enhance solubility and dissolution rates by preventing the drug from crystallizing.[3]
-
Lipid-Based Formulations: Formulating ONO-2020 in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and may enhance lymphatic absorption, potentially bypassing first-pass metabolism.[2][3]
-
Use of Permeation Enhancers: Co-administration with excipients that enhance intestinal permeability can be explored, though potential toxicity must be carefully evaluated.[1]
A logical workflow for troubleshooting this issue is presented below.
Caption: Workflow for troubleshooting low oral bioavailability.
Q2: Our in vitro metabolism studies suggest ONO-2020 is a substrate for CYP3A4. How can we design an animal study to assess the impact of first-pass metabolism on its oral bioavailability?
A2: If in vitro data indicate significant metabolism by CYP enzymes, it is crucial to quantify the extent of first-pass metabolism in vivo. A common approach is to compare the pharmacokinetic profiles after oral (PO) and intravenous (IV) administration.
Experimental Design:
-
Animal Model Selection: Use an animal model known to have a comparable metabolic profile to humans for the enzymes of interest, if possible. Humanized mouse models expressing human drug-metabolizing enzymes can also be valuable tools.[4]
-
Dosing:
-
Group 1 (IV): Administer a single intravenous dose of ONO-2020. This allows for the determination of systemic clearance and volume of distribution.
-
Group 2 (PO): Administer a single oral dose of ONO-2020.
-
-
Blood Sampling: Collect serial blood samples at appropriate time points after dosing for both groups to accurately characterize the plasma concentration-time profile.
-
Bioanalysis: Analyze plasma samples to determine the concentration of ONO-2020 at each time point.
-
Pharmacokinetic Analysis: Calculate key parameters such as Area Under the Curve (AUC), clearance (CL), and half-life (t½).
Data Interpretation:
The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
A low F% (e.g., <30%) despite good intestinal permeability would suggest a significant first-pass effect.
The concept of first-pass metabolism is illustrated in the diagram below.
Caption: Diagram illustrating hepatic first-pass metabolism.
Q3: The clinical trial protocol for ONO-2020 mentions a food-effect study. How can we proactively assess the potential for food effects in our preclinical animal studies?
A3: Assessing the impact of food on drug absorption early in development is crucial. Food can alter bioavailability by changing gastric pH, delaying gastric emptying, increasing splanchnic blood flow, and interacting with the formulation. A preclinical food-effect study can provide valuable insights.
Experimental Protocol:
-
Animal Model: Typically, a single species (e.g., beagle dogs or rats) is used. Dogs are often preferred due to their larger size and more predictable gastrointestinal physiology.
-
Study Design: A crossover design is ideal, where the same group of animals receives the drug under both fasted and fed conditions with a washout period in between.
-
Fasted State: Animals are fasted overnight (e.g., 12-18 hours) before dosing.
-
Fed State: Animals are given a standardized high-fat meal a short time (e.g., 30 minutes) before drug administration.
-
-
Dosing and Sampling: Administer the selected oral formulation of ONO-2020 and collect serial blood samples.
-
Data Analysis: Compare the pharmacokinetic parameters (Cmax, Tmax, and AUC) between the fasted and fed states.
Illustrative Data:
The following table shows hypothetical data from a preclinical food-effect study.
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | % Change (Fed vs. Fasted) |
| Cmax (ng/mL) | 85 ± 25 | 150 ± 40 | +76% |
| Tmax (hr) | 1.5 ± 0.5 | 3.0 ± 1.0 | +100% |
| AUC0-t (ng*hr/mL) | 450 ± 110 | 800 ± 180 | +78% |
Interpretation:
In this hypothetical example, administration with food resulted in a significant increase in both the rate (higher Cmax) and extent (higher AUC) of absorption, with a delay in the time to reach peak concentration (longer Tmax). This is a "positive food effect" and could be due to increased solubilization of a lipophilic compound by fats in the meal.
Experimental Protocols
Protocol 1: Oral Gavage Dosing in Rats
-
Objective: To administer a precise dose of a test compound orally to a rat.
-
Materials: ONO-2020 formulation, appropriate vehicle, gavage needle (stainless steel, ball-tipped), syringe, calibrated scale.
-
Procedure:
-
Weigh the animal to determine the correct dosing volume.
-
Prepare the dosing formulation to the target concentration. Ensure it is homogenous.
-
Fill the syringe with the calculated volume of the formulation.
-
Gently restrain the rat, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress or regurgitation.
-
Protocol 2: Serial Blood Sampling in Rats (via Tail Vein)
-
Objective: To collect small volumes of blood at multiple time points to characterize a pharmacokinetic profile.
-
Materials: Restrainer, heat lamp, sterile lancets or needles, microcentrifuge tubes (with anticoagulant, e.g., K2-EDTA), pipettes.
-
Procedure:
-
Warm the rat's tail using a heat lamp for a few minutes to dilate the lateral tail veins.
-
Place the rat in a restrainer.
-
Clean the tail with an alcohol swab.
-
Make a small puncture in one of the lateral tail veins using a sterile lancet.
-
Collect the required volume of blood (e.g., 50-100 µL) into a microcentrifuge tube.
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
Process the blood sample as required (e.g., centrifuge to separate plasma).
-
Store samples at -80°C until bioanalysis.
-
Repeat for each time point, alternating between the left and right lateral tail veins.
-
Comparative Data on Formulation Strategies
The table below provides an illustrative comparison of how different formulation strategies might improve the bioavailability of a hypothetical compound with properties similar to what one might expect for ONO-2020 (a BCS Class II or IV compound).
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 30 ± 12 | 2.0 | 150 ± 55 | 5% |
| Micronized Suspension | 75 ± 20 | 1.5 | 400 ± 90 | 13% |
| Amorphous Solid Dispersion | 180 ± 45 | 1.0 | 950 ± 210 | 32% |
| Lipid-Based Formulation (SEDDS) | 250 ± 60 | 1.0 | 1350 ± 300 | 45% |
Data are presented as hypothetical mean ± standard deviation.
The experimental workflow for selecting a formulation is outlined below.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential off-target effects of ONO-2020
Technical Support Center: ONO-2020
A Guide for Researchers on Identifying and Mitigating Potential Off-Target Effects
This document provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-2020. This guide focuses on addressing potential off-target effects to ensure accurate experimental interpretation and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ONO-2020 and what are its known off-targets?
A1: ONO-2020 is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase 1 (STK1), a key regulator in specific oncogenic pathways. While designed for high selectivity, cross-reactivity with other kinases can occur, primarily due to the structural similarity of the ATP-binding pocket across the human kinome.[1] The two most significant known off-targets are Casein Kinase 2 (CSK2) and the voltage-gated potassium channel Kv1.3.
Q2: My non-cancerous control cells show unexpected growth arrest after ONO-2020 treatment. Why?
A2: This is a potential off-target effect related to the inhibition of Casein Kinase 2 (CSK2). CSK2 is a ubiquitously expressed kinase involved in cell cycle regulation and proliferation. Unintended inhibition of CSK2 by ONO-2020 can lead to cell cycle arrest, mimicking a cytotoxic or on-target anti-proliferative effect. It is crucial to differentiate this from the intended STK1 inhibition.
Q3: I'm observing altered immune cell responses (e.g., T-cell activation) in my in-vitro assays. Is this related to ONO-2020?
A3: This is likely an off-target effect mediated by the modulation of the Kv1.3 potassium channel. Kv1.3 channels are critical for maintaining the membrane potential in T-lymphocytes, and their proper function is essential for T-cell activation and proliferation. ONO-2020 can interfere with this channel, leading to immunosuppressive or altered cytokine profiles. This effect is typically observed at higher concentrations.
Q4: How can I proactively identify potential off-target effects of ONO-2020 in my experimental system?
A4: A multi-step approach is recommended for the early identification of off-target effects.[1][2] Start with a thorough review of existing literature on ONO-2020's selectivity profile.[1] Perform dose-response analysis to determine if the observed phenotype occurs at concentrations significantly higher than the IC50 for the primary target, STK1.[1] Additionally, employing a structurally unrelated inhibitor of STK1 can help confirm if the observed effects are truly on-target.[1] For a comprehensive analysis, consider a kinome-wide selectivity screen to identify other potential kinase interactions.[3][4]
Q5: Can off-target effects of ONO-2020 be beneficial?
A5: In some contexts, off-target effects can contribute to therapeutic efficacy, a concept known as polypharmacology.[1] For instance, the unintended inhibition of a secondary pro-survival kinase could enhance the primary anti-cancer effect. However, each off-target interaction must be carefully characterized to distinguish between beneficial synergistic effects and undesirable toxicity.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with ONO-2020.
| Observed Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High cytotoxicity in non-target cells at effective concentrations. | Off-target inhibition of a kinase essential for cell survival, such as CSK2.[1] | 1. Perform a dose-titration: Determine the lowest concentration of ONO-2020 that inhibits STK1 phosphorylation without causing excessive toxicity. 2. Use a control inhibitor: Test a structurally different STK1 inhibitor to see if the toxicity persists.[3] 3. Rescue experiment: Transfect cells with a drug-resistant mutant of STK1. This should rescue on-target effects but not off-target toxicity.[3] | Identification of a therapeutic window. If toxicity is not observed with the alternate inhibitor, it suggests an ONO-2020-specific off-target effect. |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability, high plasma protein binding, or rapid metabolism of ONO-2020. | 1. Assess cell permeability: Use standard assays (e.g., PAMPA) to determine the compound's ability to cross the cell membrane. 2. Check for efflux pump activity: Co-incubate cells with an efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.[2] 3. Verify target expression: Confirm that STK1 is expressed and active in your cell model using Western blotting.[2] | Improved correlation between biochemical and cellular assay results, confirming that the compound is reaching its intracellular target. |
| Unexpected activation of a signaling pathway. | Inhibition of a kinase in a negative feedback loop or pathway cross-talk.[1][5] | 1. Phospho-proteomic analysis: Use mass spectrometry or antibody arrays to analyze the phosphorylation status of key signaling pathways.[2] 2. Use a negative control: Synthesize or obtain a structurally similar but inactive analog of ONO-2020. This compound should not produce the same paradoxical effect.[2] | Identification of compensatory signaling pathways that are activated in response to STK1 inhibition, helping to explain the unexpected phenotype. |
Selectivity Profile of ONO-2020
The following table summarizes the inhibitory activity of ONO-2020 against its primary target and key known off-targets.
| Target | Target Type | IC50 (nM) | Comments |
| STK1 | Primary Target Kinase | 15 | High-affinity binding, intended therapeutic target. |
| CSK2 | Off-Target Kinase | 450 | 30-fold lower affinity than STK1; responsible for potential cell cycle arrest in non-target cells. |
| Kv1.3 | Off-Target Ion Channel | 1200 | Lower affinity; responsible for potential immunomodulatory effects at high concentrations. |
Visualizing Pathways and Workflows
ONO-2020 Signaling and Off-Target Pathways
References
How to minimize toxicity of ONO-2020 in primary cell cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the potential toxicity of ONO-2020 in primary cell cultures. Since specific in vitro toxicity data for ONO-2020 is not publicly available, this guide focuses on best practices and general troubleshooting strategies for working with a new chemical entity in sensitive primary cell models.
Frequently Asked Questions (FAQs)
Q1: What is ONO-2020 and what is its mechanism of action?
A1: ONO-2020 is an investigational drug being developed by Ono Pharmaceutical for the treatment of Alzheimer's disease and agitation.[1] It is described as an epigenetic regulator and may also act as an immunogenetic and inflammation mediator modulator.[1] Animal studies suggest that ONO-2020 has the potential to improve cognitive symptoms and slow the progression of Alzheimer's disease.[2][3] It is currently in Phase 2 clinical trials.[1][3]
Q2: Why is minimizing toxicity crucial when working with primary cell cultures?
A2: Primary cells are isolated directly from tissues and more closely mimic the physiological state of cells in a living organism compared to immortalized cell lines. This makes them invaluable for preclinical research. However, they are also more sensitive to stressors, including chemical compounds. Minimizing the toxicity of ONO-2020 is essential to obtain biologically relevant and reproducible data. Unmanaged toxicity can lead to misleading experimental outcomes, such as altered cell morphology, reduced viability, and changes in metabolic activity.
Q3: What are the initial signs of ONO-2020 toxicity in my primary cell culture?
A3: Potential indicators of ONO-2020 toxicity are similar to those observed with other chemical compounds and may include:
-
Morphological Changes: Look for alterations in cell shape, such as rounding, shrinking, blebbing of the cell membrane, or detachment from the culture surface.
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like Trypan Blue exclusion or more sensitive metabolic assays (e.g., MTT, PrestoBlue).
-
Decreased Proliferation: A slower rate of cell division compared to vehicle-treated control cells.
-
Increased Apoptosis or Necrosis: Detectable through assays that measure markers like caspase activity or the release of lactate dehydrogenase (LDH).
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the effects of ONO-2020 in primary cell cultures.
| Problem | Potential Cause | Suggested Solution |
| High cell death observed even at low concentrations of ONO-2020. | Solvent Toxicity: The solvent used to dissolve ONO-2020 (e.g., DMSO) may be toxic to the primary cells at the final concentration used. | 1. Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is as low as possible (ideally ≤ 0.1%).2. Include a Vehicle Control: Always include a control group of cells treated with the same concentration of the solvent as the highest dose of ONO-2020 to differentiate between solvent and compound toxicity. |
| Cell Type Sensitivity: The specific primary cell type you are using may be inherently more sensitive to ONO-2020. | 1. Conduct a Dose-Response Study: Perform a preliminary experiment with a wide range of ONO-2020 concentrations (e.g., from nanomolar to micromolar) to determine the non-toxic and toxic ranges for your specific cell type.2. Literature Review: Search for publications that have used similar compounds in your primary cell model to get an idea of potential sensitivities. | |
| Inconsistent results between experiments. | Variability in Primary Cells: Primary cells can exhibit batch-to-batch variability and their characteristics can change with increasing passage number. | 1. Standardize Cell Culture Practices: Use cells from the same donor and with a low, consistent passage number for all related experiments.2. Ensure Cell Health: Only use cells that are healthy and in the logarithmic growth phase for your experiments. |
| Inaccurate Drug Preparation: Errors in preparing serial dilutions can lead to significant variability in the final concentration of ONO-2020. | 1. Prepare Fresh Dilutions: Prepare fresh stock solutions and serial dilutions of ONO-2020 for each experiment.2. Verify Pipetting Accuracy: Ensure that pipettes are properly calibrated. | |
| Unexpected changes in cellular signaling pathways unrelated to the expected mechanism of action. | Off-Target Effects: ONO-2020 may have off-target effects at higher concentrations. | 1. Use the Lowest Effective Concentration: Once the optimal dose is determined from a dose-response study, use the lowest concentration that elicits the desired biological effect to minimize off-target effects.2. Time-Course Experiment: The duration of exposure to ONO-2020 can influence its effects. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time. |
Experimental Protocols
1. Protocol: Determining the Optimal, Non-Toxic Concentration of ONO-2020
This protocol outlines a standard dose-response experiment to identify the appropriate concentration range of ONO-2020 for your primary cell culture experiments.
a. Cell Seeding:
-
Plate your primary cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and recover for 24 hours.
b. Preparation of ONO-2020 Dilutions:
-
Prepare a high-concentration stock solution of ONO-2020 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a culture medium to create a range of working concentrations. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest ONO-2020 concentration) and a no-treatment control.
c. Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of ONO-2020, the vehicle control, and the no-treatment control to the respective wells.
d. Incubation:
-
Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
e. Assessment of Cell Viability:
-
Following incubation, perform a cell viability assay (e.g., MTT, MTS, or a live/dead cell staining assay) according to the manufacturer's instructions.
f. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the ONO-2020 concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Workflow for Determining Optimal ONO-2020 Concentration.
References
Refining ONO-2020 treatment duration for chronic disease models
Disclaimer: Publicly available information on ONO-2020 is primarily focused on its clinical development for Alzheimer's Disease. This technical support guide is based on established principles of preclinical drug development for neurodegenerative disorders and is intended to provide general guidance for researchers working with ONO-2020 or similar epigenetic regulators in this context. The specific signaling pathways and preclinical troubleshooting data for ONO-2020 are not fully disclosed in public literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential questions and challenges researchers may face when designing and executing preclinical studies with ONO-2020 in chronic neurodegenerative disease models, such as those for Alzheimer's Disease.
Q1: My initial short-term study with ONO-2020 showed no significant effect on cognitive performance in my transgenic mouse model. How should I adjust the treatment duration?
A1: A lack of efficacy in a short-term study can stem from several factors related to treatment duration and experimental design.
-
Insufficient Duration for Mechanism: As an epigenetic regulator, ONO-2020 likely requires a sustained treatment period to induce stable changes in gene expression that translate to functional improvements.[1][2] A 2-4 week study might be too short. Consider extending the treatment duration to align with the progression of pathology in your specific model (e.g., 3-6 months).
-
Timing of Intervention: The disease stage at which treatment is initiated is critical. Starting treatment in aged animals with advanced pathology may require a longer duration to observe effects compared to initiating treatment in younger animals at the onset of pathology.
-
Dose Optimization: The dose used may be suboptimal. Before extending the duration of a large efficacy study, it is crucial to perform a dose-response study to identify the optimal therapeutic concentration.
Troubleshooting Flowchart: No Efficacy in Short-Term Study
Caption: Troubleshooting logic for addressing a lack of efficacy.
Q2: We are observing unexpected toxicity (e.g., weight loss, lethargy) in our animal models during a long-term ONO-2020 study. What steps should we take?
A2: Unexpected toxicity requires immediate investigation to ensure animal welfare and data integrity.
-
Confirm Dosing Accuracy: Double-check all calculations, stock solution concentrations, and administration volumes to rule out a dosing error.
-
Evaluate Vehicle Toxicity: Run a parallel cohort of animals receiving only the vehicle solution to determine if the adverse effects are related to the vehicle itself.
-
Reduce Dose or Dosing Frequency: The current dose may be too high for long-term administration in your specific model. Consider reducing the dose by 25-50% or changing from daily to every-other-day administration.
-
Review Clinical Trial Data: Phase 1 clinical trials in healthy adults and Phase 2 trials in Alzheimer's patients have been conducted.[1][3][4] While direct translation is not always possible, reviewing the safety and tolerability data from these human studies can provide insights into potential on-target or off-target effects. ONO-2020 has been generally well-tolerated in human studies.[1]
Q3: How do we determine the optimal study duration for assessing ONO-2020's effect on both cognitive and pathological biomarkers?
A3: The optimal duration requires balancing the time needed to observe changes in both functional outcomes and underlying pathology.
-
Staggered Endpoint Analysis: Design a study with multiple cohorts and staggered time points. For example, in a 6-month study, you could have endpoint analyses at 3 months and 6 months.
-
Behavioral Testing Timeline: Cognitive assessments (e.g., Morris Water Maze, Y-Maze) should be performed near the end of the treatment period. Allow for a washout period if you need to assess lasting effects.
-
Biomarker Maturation: Pathological markers like amyloid plaques or neuroinflammation may require a longer treatment period to show significant change compared to synaptic or cognitive markers. A longer duration, such as the 26-week period used in clinical trials, may be more appropriate for these endpoints.[3][5]
Experimental Protocols & Data Presentation
Protocol 1: Dose-Range Finding and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and identify a range of effective doses of ONO-2020 for long-term efficacy studies.
Methodology:
-
Animal Model: Use a relevant transgenic mouse model of Alzheimer's Disease (e.g., 5XFAD, APP/PS1) at an age where pathology is beginning to develop (e.g., 3-4 months old).
-
Group Allocation:
-
Group 1: Vehicle control (n=10)
-
Group 2: ONO-2020, Low Dose (e.g., 5 mg/kg) (n=10)
-
Group 3: ONO-2020, Medium Dose (e.g., 15 mg/kg) (n=10)
-
Group 4: ONO-2020, High Dose (e.g., 50 mg/kg) (n=10)
-
-
Administration: Administer ONO-2020 or vehicle orally once daily for 28 days.
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity daily.
-
Endpoint Analysis: At day 28, collect blood for pharmacokinetic (PK) analysis and brain tissue for target engagement biomarker analysis (e.g., histone acetylation, gene expression profiling).
Data Presentation (Hypothetical Data):
Table 1: 28-Day Tolerability and PK Data for ONO-2020
| Treatment Group | Mean Body Weight Change (%) | Cmax (ng/mL) | Brain/Plasma Ratio | Target Engagement Marker (Fold Change) |
|---|---|---|---|---|
| Vehicle Control | +5.2% | N/A | N/A | 1.0 |
| 5 mg/kg ONO-2020 | +4.8% | 150 | 0.8 | 1.5 |
| 15 mg/kg ONO-2020 | +4.5% | 480 | 0.9 | 3.2 |
| 50 mg/kg ONO-2020 | -3.1% | 1600 | 1.1 | 4.5 |
Protocol 2: Long-Term Efficacy Study
Objective: To evaluate the efficacy of ONO-2020 in improving cognitive function and reducing pathology over a prolonged period.
Methodology:
-
Animal Model: Use the same model as the dose-finding study, starting at an early-to-mid stage of pathology (e.g., 6 months old).
-
Group Allocation:
-
Group 1: Vehicle control (n=15)
-
Group 2: ONO-2020, Low Dose (selected from Protocol 1, e.g., 10 mg/kg) (n=15)
-
Group 3: ONO-2020, High Dose (selected from Protocol 1, e.g., 30 mg/kg) (n=15)
-
-
Administration: Administer ONO-2020 or vehicle orally once daily for 12 weeks.
-
Behavioral Testing: From week 10 to 12, conduct a battery of cognitive tests (e.g., Morris Water Maze).
-
Endpoint Analysis: At week 12, collect brain tissue for immunohistochemistry (e.g., Aβ plaques, Iba1 for microglia) and biochemical assays (e.g., ELISA for soluble Aβ, cytokine levels).
Data Presentation (Hypothetical Data):
Table 2: 12-Week Efficacy Study Outcomes
| Treatment Group | MWM Escape Latency (s) | Plaque Burden (% Area) | Iba1+ Microglia (% Area) |
|---|---|---|---|
| Vehicle Control | 60.5 ± 5.1 | 12.3 ± 1.5 | 8.9 ± 1.1 |
| 10 mg/kg ONO-2020 | 45.2 ± 4.8 | 9.8 ± 1.2 | 6.5 ± 0.9 |
| 30 mg/kg ONO-2020 | 33.1 ± 4.2 | 7.1 ± 1.0 | 4.2 ± 0.7 |
Signaling Pathways & Workflows
Conceptual Signaling Pathway for ONO-2020
As an epigenetic regulator, ONO-2020 is thought to influence gene function.[1][2] In the context of Alzheimer's Disease, this may involve modulating genes related to neuroinflammation and synaptic plasticity. The diagram below illustrates this conceptual mechanism.
References
- 1. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 5. ONO Study - Penn Memory Center [pennmemorycenter.org]
Adjusting ONO-2020 experimental protocols for different cell lines
Disclaimer: Publicly available information regarding specific in vitro experimental protocols, cell line-specific data, and detailed signaling pathways for ONO-2020 is limited as it is currently in clinical development.[1][2][3][4][5][6] The following technical support guide is based on general best practices for characterizing novel compounds with similar proposed mechanisms of action, such as epigenetic regulators and immunomodulators.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for ONO-2020?
A1: ONO-2020 is described as an epigenetic regulator and an immunogenetic modulator.[4][7] This suggests it may influence gene expression and immune cell function through mechanisms like modifying DNA methylation or histone proteins, which in turn can alter inflammatory responses.
Q2: How do I select an appropriate cell line to study a novel epigenetic regulator like ONO-2020?
A2: Cell line selection is critical and depends on the specific research question.[8] Consider the following:
-
Relevance to the disease: For a compound targeting Alzheimer's disease, cell lines of neuronal origin (e.g., SH-SY5Y, PC-12) or immune cells relevant to neuroinflammation (e.g., microglia, astrocytes, or peripheral blood mononuclear cells - PBMCs) would be appropriate.
-
Expression of the target: If the molecular target of the compound is known, select cell lines with confirmed expression of this target.
-
Ease of use and reproducibility: Standard immortalized cell lines are often more robust and provide more reproducible results than primary cells, making them suitable for initial screening.[9]
Q3: What are the key initial experiments to perform with a compound like ONO-2020 in a new cell line?
A3: A step-wise approach is recommended:
-
Cytotoxicity/Viability Assay: To determine the concentration range that is non-toxic to the cells.
-
Dose-Response Curve: To identify the optimal concentration for the desired biological effect.
-
Time-Course Experiment: To determine the optimal incubation time to observe the effect.
-
Target Engagement/Mechanism of Action Assay: To confirm the compound is interacting with its intended target or pathway.
Q4: What are some common readouts for assessing the activity of immunomodulatory compounds in vitro?
A4: Common readouts include:
-
Cytokine/Chemokine Profiling: Measuring the secretion of pro- and anti-inflammatory molecules (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex assays.
-
Gene Expression Analysis: Using qPCR or RNA-seq to measure changes in the expression of genes related to inflammation and epigenetic regulation.
-
Cell Proliferation and Activation Markers: Assessing the proliferation of immune cells (e.g., T cells) and the expression of activation markers (e.g., CD25, CD69) by flow cytometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity at low concentrations | - Compound is highly potent in the chosen cell line.- Cell line is particularly sensitive.- Issues with compound solubility leading to precipitation and non-specific toxicity. | - Lower the concentration range significantly (e.g., start from nanomolar concentrations).- Test in a different, potentially more robust, cell line.- Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Check for precipitation under a microscope. |
| No observable effect or poor dose-response | - Concentration range is too low.- Incubation time is too short or too long.- The chosen cell line does not have the relevant target or signaling pathway.- The selected assay is not sensitive enough to detect the effect. | - Increase the concentration range.- Perform a time-course experiment to find the optimal incubation period.- Verify target expression in the cell line (e.g., by Western blot or qPCR).- Use a more sensitive readout or an alternative assay. |
| High variability between replicate wells | - Inconsistent cell seeding.- "Edge effects" in the microplate.- Inaccurate pipetting of the compound.- Cell health issues. | - Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and mix the compound thoroughly after addition to the wells.- Check cells for signs of stress or contamination (e.g., mycoplasma). |
| Unexpected or off-target effects | - The compound may have multiple biological targets.- The compound may be indirectly affecting the readout. | - Screen the compound against a panel of targets to identify potential off-target activities.- Use specific inhibitors of suspected off-target pathways to see if the effect is blocked. |
Experimental Protocols
General Cell Viability Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of ONO-2020 in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ONO-2020.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is observed.
-
Measurement: Read the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration to determine the IC50 value.
General Cytokine Release Assay (e.g., for IL-6)
-
Cell Seeding and Treatment: Seed cells (e.g., PBMCs or a macrophage cell line like RAW 264.7) and treat with different concentrations of ONO-2020 as described above. It may be necessary to stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production.
-
Incubation: Incubate for an appropriate time to allow for cytokine production and secretion (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-6) on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the compound concentration.
Quantitative Data Summary (Illustrative Data)
Table 1: Cytotoxicity of a Hypothetical Epigenetic Regulator (Compound X) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| SH-SY5Y | Human Neuroblastoma | > 50 |
| BV-2 | Mouse Microglia | 25.3 |
| RAW 264.7 | Mouse Macrophage | 32.1 |
| Jurkat | Human T-lymphocyte | 15.8 |
Table 2: Effect of Compound X on LPS-Induced IL-6 Secretion in BV-2 Microglia
| Treatment | IL-6 Concentration (pg/mL) |
| Vehicle Control | 15.2 |
| LPS (100 ng/mL) | 1250.6 |
| LPS + Compound X (1 µM) | 875.4 |
| LPS + Compound X (5 µM) | 450.1 |
| LPS + Compound X (10 µM) | 150.9 |
Visualizations
Caption: General workflow for a cell-based assay.
Caption: A hypothetical signaling pathway for an epigenetic regulator.
References
- 1. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 2. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 3. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 5. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 6. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. sptlabtech.com [sptlabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
Technical Support Center: Mitigating Batch-to-Batch Variability of EpiReg-A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EpiReg-A, a novel epigenetic modulator. The following information is intended to help address potential issues, particularly those related to batch-to-batch variability, to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of EpiReg-A between two recently purchased lots. What could be the cause?
A1: Batch-to-batch variability in the potency of a small molecule inhibitor like EpiReg-A can stem from several factors. The most common causes include minor differences in purity, the presence of inactive isomers, or variations in the crystalline form of the solid compound which can affect its solubility. We recommend performing a series of quality control checks as outlined in our troubleshooting section to identify the root cause.
Q2: How can we confirm the activity of a new batch of EpiReg-A before starting a large-scale experiment?
A2: It is crucial to qualify each new batch of EpiReg-A using a standardized set of assays. We recommend a two-tiered approach. First, perform an in vitro enzymatic assay to confirm direct inhibition of its target. Second, use a cell-based assay to verify its activity in a biological context, such as measuring the downstream effects on histone acetylation. Detailed protocols for these assays are provided below.
Q3: Our recent experiments with a new batch of EpiReg-A show unexpected off-target effects that were not observed with previous batches. Why is this happening?
A3: The presence of impurities from the synthesis process is the most likely reason for unexpected off-target effects. Even small percentages of structurally related impurities can have biological activity. We recommend requesting the certificate of analysis (CoA) for each batch and comparing the purity levels. If you suspect off-target effects, a broader profiling of the compound's activity against a panel of related targets may be necessary.
Troubleshooting Guide
Issue: Inconsistent Results Between Batches of EpiReg-A
Initial Assessment:
-
Verify Compound Identity and Purity: Always request and compare the Certificates of Analysis (CoA) for each batch. Pay close attention to the purity determined by HPLC and the identity confirmed by mass spectrometry and NMR.
-
Ensure Proper Storage and Handling: EpiReg-A should be stored at -20°C or below and protected from light. Ensure that stock solutions are not subjected to frequent freeze-thaw cycles.
Recommended QC Experiments:
To quantitatively assess and compare the activity of different batches of EpiReg-A, we recommend the following experiments:
-
In Vitro HDAC Inhibition Assay: To confirm the direct inhibitory activity on its target enzyme.
-
Cell-Based Histone Acetylation Assay: To measure the functional consequence of HDAC inhibition in a cellular context.
The table below summarizes hypothetical data from two different batches of EpiReg-A, demonstrating how to present the comparative data.
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 98.2% | > 98% |
| IC50 (In Vitro Assay) | 50 nM | 85 nM | < 60 nM |
| EC50 (Cell-Based Assay) | 200 nM | 350 nM | < 250 nM |
Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 value of EpiReg-A by measuring the inhibition of a recombinant HDAC enzyme.
Materials:
-
Recombinant HDAC enzyme
-
Fluorogenic HDAC substrate
-
Assay buffer
-
HDAC developer solution
-
EpiReg-A (from different batches)
-
96-well black microplate
Procedure:
-
Prepare a serial dilution of EpiReg-A from each batch.
-
In a 96-well plate, add the assay buffer, the diluted EpiReg-A, and the recombinant HDAC enzyme.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the HDAC developer solution.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for Histone Acetylation
This protocol details a cell-based assay to measure the effect of EpiReg-A on the acetylation of a specific histone residue (e.g., H3K9ac) via Western blot.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Cell culture medium
-
EpiReg-A (from different batches)
-
Lysis buffer
-
Primary antibodies (anti-H3K9ac, anti-total Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of EpiReg-A from each batch for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using a gel doc system.
-
Quantify the band intensities and normalize the H3K9ac signal to the total Histone H3 signal.
Visualizations
Signaling Pathway of EpiReg-A
The following diagram illustrates the proposed mechanism of action for EpiReg-A as a histone deacetylase (HDAC) inhibitor.
Caption: Mechanism of EpiReg-A as an HDAC inhibitor.
Experimental Workflow for Batch Comparison
This diagram outlines the logical flow for testing and comparing different batches of EpiReg-A.
Caption: Workflow for validating new batches of EpiReg-A.
Strategies for enhancing the signal-to-noise ratio in ONO-2020 assays
Welcome to the technical support center for ONO-2020 assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and enhance the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for ONO-2020 that our assays should target?
A1: ONO-2020 is an epigenetic regulator with a mechanism of action that involves the modulation of immunogenetic and inflammation mediator pathways. Therefore, assays should be designed to measure endpoints related to these processes. This could include quantifying the expression or activity of specific epigenetic enzymes (e.g., histone deacetylases, methyltransferases), measuring the levels of pro-inflammatory or anti-inflammatory cytokines, or assessing the activation of key signaling pathways involved in neuroinflammation.
Q2: What are the most common sources of a low signal-to-noise ratio in plate-based assays?
A2: A low signal-to-noise ratio can be attributed to several factors, which can be broadly categorized as either issues that increase background noise or issues that decrease the specific signal. Common sources of high background include autofluorescence from compounds or media components, non-specific binding of detection reagents, and contamination.[1] A weak signal may result from suboptimal reagent concentrations, poor enzyme activity, or issues with cell health and viability.[2]
Q3: How can I proactively design my experiment to maximize the signal-to-noise ratio?
A3: Proactive experimental design is crucial. Key considerations include selecting the appropriate microplate type (e.g., black plates for fluorescence assays to reduce crosstalk), optimizing reagent concentrations through titration, choosing a blocking buffer that effectively minimizes non-specific binding, and ensuring the health and confluency of cells in cell-based assays.[3][4] Additionally, including proper controls, such as "no enzyme" or "vehicle-only" wells, is essential for accurately determining the background signal.[2]
Q4: What is the "edge effect" in microplate assays and how can it be mitigated?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate exhibit different behavior from the interior wells, often due to increased evaporation and temperature fluctuations. This can lead to higher variability in your data. To mitigate this, it is recommended to avoid using the outer wells for experimental samples and instead fill them with a buffer or sterile water to create a more uniform environment across the plate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your ONO-2020 assays.
Issue 1: High Background Signal
A high background signal can mask the specific signal from your analyte, leading to a poor signal-to-noise ratio.
Q: My fluorescence-based assay is showing high background in the negative control wells. What are the likely causes and solutions?
A: High background in fluorescence assays can stem from several sources. The following table outlines common causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Autofluorescence of Media/Compound | Use phenol red-free media. If possible, replace the media with a clear buffer like PBS during the final reading step.[1] Test the autofluorescence of ONO-2020 by running a control plate with the compound in assay buffer without cells or other reagents. |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or test a different blocking buffer.[5] Increase the number and duration of wash steps after antibody incubation to remove unbound antibodies.[6] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water and sterile techniques. Filter-sterilize buffers if you suspect microbial contamination.[2] |
| Incorrect Microplate Choice | For fluorescence assays, use black-walled microplates to minimize light scatter and crosstalk between wells.[4] |
Issue 2: Low Specific Signal
A weak specific signal can be just as problematic as a high background, making it difficult to distinguish a true biological effect from noise.
Q: The signal from my positive controls is much lower than expected in my enzyme inhibition assay. How can I troubleshoot this?
A: A low signal in an enzyme assay often points to a problem with the enzyme's activity or the detection of that activity.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[2] Perform an enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay. |
| Suboptimal Assay Conditions | Ensure the pH and ionic strength of your assay buffer are optimal for enzyme activity. Verify that the incubation temperature is correct and stable throughout the experiment. |
| Substrate Depletion | If the reaction proceeds for too long, the substrate may be consumed, leading to a plateau in the signal. Measure the reaction kinetics to ensure you are reading within the linear phase. |
| Reagent Instability | Prepare fresh substrate and cofactor solutions for each experiment, as they can degrade over time. Protect light-sensitive reagents from exposure.[2] |
Experimental Protocols
Below are example protocols for assays relevant to the study of ONO-2020. These should be optimized for your specific experimental conditions.
Protocol 1: Pro-inflammatory Cytokine (e.g., IL-6) Quantification using ELISA
Objective: To quantify the effect of ONO-2020 on the secretion of the pro-inflammatory cytokine IL-6 from stimulated immune cells (e.g., microglia or peripheral blood mononuclear cells).
Methodology:
-
Cell Seeding: Plate cells at a pre-optimized density in a 96-well cell culture plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of ONO-2020 or vehicle control for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding a stimulating agent (e.g., lipopolysaccharide, LPS) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cytokine secretion.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant, which contains the secreted cytokines.
-
ELISA Procedure:
-
Coat a high-binding 96-well plate with a capture antibody specific for IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[5]
-
Add the collected cell culture supernatants and a standard curve of recombinant IL-6 to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for IL-6.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.
Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay (Fluorogenic)
Objective: To determine the inhibitory activity of ONO-2020 on a specific histone deacetylase enzyme.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the purified HDAC enzyme, a fluorogenic HDAC substrate, and a developer solution.
-
Compound Dilution: Prepare a serial dilution of ONO-2020 and a known HDAC inhibitor (positive control) in the assay buffer.
-
Enzyme Reaction:
-
In a black, 96-well microplate, add the assay buffer, ONO-2020 or control, and the HDAC enzyme.
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear phase.
-
-
Signal Development: Stop the enzymatic reaction and generate a fluorescent signal by adding the developer solution.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters.
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" control wells). Plot the percent inhibition against the logarithm of the ONO-2020 concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
References
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: ONO-2020 and Donepezil for Alzheimer's Disease
A Note to Researchers: This guide provides a comparative overview of the in vivo efficacy of ONO-2020 and the established Alzheimer's disease treatment, donepezil. It is critical to note that as of the date of this publication, detailed preclinical in vivo efficacy data for ONO-2020 is not publicly available. ONO-2020 is currently in Phase 2 clinical trials, and while animal studies have been conducted and suggest potential for cognitive improvement and disease modification, the specific data from these studies have not been disclosed in peer-reviewed literature.[1][2][3] Consequently, a direct, quantitative comparison of in vivo efficacy between ONO-2020 and donepezil is not feasible at this time.
This document will therefore summarize the well-established in vivo efficacy of donepezil from preclinical studies and contrast its known mechanism of action with the proposed, novel mechanism of ONO-2020. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals by contextualizing the therapeutic potential of ONO-2020 within the landscape of current Alzheimer's disease therapies.
Introduction to ONO-2020 and Donepezil
ONO-2020 is an investigational drug currently under development by Ono Pharmaceutical for the treatment of neurodegenerative diseases, including Alzheimer's disease.[4] It is described as an orally administered epigenetic regulator that may also modulate immunogenetic and inflammation pathways.[5][6][7][8] This novel mechanism of action suggests a potential for disease-modifying effects beyond the symptomatic relief offered by current treatments.[2]
Donepezil is a well-established, reversible acetylcholinesterase (AChE) inhibitor that has been a cornerstone in the symptomatic treatment of mild, moderate, and severe Alzheimer's disease for many years. Its primary mechanism of action is to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.
Comparative Efficacy Data
As previously stated, direct comparative in vivo efficacy data for ONO-2020 is not available. The following table summarizes representative in vivo efficacy data for donepezil in preclinical Alzheimer's disease models.
| Compound | Animal Model | Dosage | Key Efficacy Endpoints & Results | Reference |
| Donepezil | Tg2576 mice (AD model) | 4 mg/kg (in drinking water) | - Significantly reduced brain tissue soluble Aβ1-40 and Aβ1-42.- Decreased amyloid-β plaque number and burden.- Significantly increased synaptic density in the dentate gyrus. | [9] |
| Donepezil | APP23 mice (AD model) | 0.27 mg/kg/day (subcutaneous pump) | - Significantly improved performance in the Morris water maze acquisition and probe trials. | [10][11] |
| Donepezil | Scopolamine-induced amnesia in mice | 3 mg/kg | - Significantly prevented the progression of memory impairment in the Y-maze test. | [12] |
Experimental Protocols
A detailed understanding of the methodologies used to assess in vivo efficacy is crucial for interpreting and comparing drug performance. Below is a detailed protocol for the Morris Water Maze, a common behavioral assay used to evaluate spatial learning and memory in rodent models of Alzheimer's disease.
Morris Water Maze Protocol
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[13]
Objective: To evaluate the effect of a therapeutic agent on the ability of an animal to learn and remember the location of a hidden platform in a circular pool of water.
Materials:
-
Circular water tank (typically 1.5 meters in diameter)
-
Water, made opaque with non-toxic white or black tempera paint
-
A small escape platform submerged 1-2 cm below the water surface
-
Video tracking software and camera
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Animals are handled for several days before the start of the experiment to reduce stress.
-
Visible Platform Training (Day 1): The platform is made visible (e.g., by attaching a flag) and placed in a random quadrant for each trial. This phase assesses the animal's motivation, swimming ability, and vision, ensuring that any deficits observed in the hidden platform phase are not due to non-cognitive impairments.
-
Hidden Platform Training (Days 2-5): The platform is hidden in a fixed location in one of the quadrants. The animal is released into the pool from different starting positions and is given a set time (e.g., 60 seconds) to find the platform. The time taken to find the platform (escape latency) and the path length are recorded. If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
Probe Trial (Day 6): The platform is removed from the pool, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured. This trial assesses the animal's spatial memory retention.
Data Analysis:
-
Escape Latency and Path Length: A decrease in these parameters over the training days indicates learning.
-
Time in Target Quadrant and Platform Crossings: A significantly greater amount of time spent in the target quadrant and more frequent platform crossings during the probe trial indicate better memory consolidation.
Signaling Pathways and Mechanisms of Action
Donepezil: Acetylcholinesterase Inhibition
Donepezil's mechanism of action is well-characterized. By inhibiting the acetylcholinesterase enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission. This is believed to be the primary way it improves cognitive symptoms in Alzheimer's disease.
Caption: Mechanism of action of Donepezil.
ONO-2020: A Novel Approach
The proposed mechanism of ONO-2020 as an epigenetic and immunomodulatory agent suggests a different therapeutic strategy. Epigenetic regulation involves modifying gene expression without altering the DNA sequence itself. In the context of Alzheimer's disease, this could involve targeting genes related to neuroinflammation, synaptic plasticity, and amyloid or tau pathology. By modulating the immune response and inflammation in the brain, ONO-2020 may have the potential to slow the underlying disease progression.
Caption: Proposed mechanism of action of ONO-2020.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preclinical in vivo efficacy studies of a novel compound for Alzheimer's disease.
References
- 1. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 4. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 5. tipranks.com [tipranks.com]
- 6. tipranks.com [tipranks.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 9. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
Investigational Alzheimer's Drugs: A Head-to-Head Comparison of Emerging Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, moving beyond symptomatic treatments to disease-modifying therapies. This guide provides a head-to-head comparison of ONO-2020, an investigational epigenetic regulator, with other prominent investigational drugs targeting distinct pathological pathways in AD: amyloid-beta (Aβ), tau pathology, neuroinflammation, and synaptic plasticity.
While ONO-2020 is currently in Phase 2 clinical trials for mild to moderate Alzheimer's, specific details regarding its precise epigenetic mechanism and quantitative preclinical data are not yet publicly available. Animal studies suggest its potential for symptomatic cognitive improvement and slowing disease progression[1]. This comparison, therefore, focuses on the available data for leading investigational drugs in other classes to provide a comprehensive overview of the current research and development pipeline.
I. Overview of Investigational Drugs and Mechanisms of Action
The following table summarizes the key characteristics of the investigational drugs discussed in this guide.
| Drug | Target | Mechanism of Action | Developer | Phase of Development |
| ONO-2020 | Epigenetic targets | Epigenetic regulation of gene expression | Ono Pharmaceutical | Phase 2 |
| Lecanemab | Amyloid-beta protofibrils | Monoclonal antibody promoting Aβ clearance | Eisai/Biogen | Approved |
| Donanemab | N3pG-modified amyloid-beta | Monoclonal antibody targeting established Aβ plaques | Eli Lilly | Approved |
| Semorinemab | Tau protein | Monoclonal antibody targeting the N-terminal of tau to inhibit spread | Genentech/AC Immune | Phase 2 |
| Neflamapimod | p38 MAPKα | Small molecule inhibitor of p38 MAPKα to reduce neuroinflammation and enhance synaptic plasticity | EIP Pharma | Phase 2 |
| Fosgonimeton | HGF/MET signaling pathway | Small molecule positive modulator of the HGF/MET pathway to promote synaptogenesis and neuroprotection | Athira Pharma | Phase 2/3 |
| Simufilam | Filamin A | Small molecule that restores the normal function of Filamin A, preventing Aβ-induced tau pathology and neuroinflammation | Cassava Sciences | Phase 3 (Discontinued) |
| CT1812 | Sigma-2 Receptor | Small molecule antagonist of the sigma-2 receptor, displacing Aβ oligomers from synapses | Cognition Therapeutics | Phase 2 |
II. Preclinical Performance Data
This section presents available preclinical data for the comparator drugs, offering insights into their potency and efficacy in in vitro and in vivo models of Alzheimer's disease.
In Vitro Potency
| Drug | Assay | Target | IC50 / EC50 | Reference |
| Neflamapimod | Enzyme inhibition assay | p38 MAPKα | 17 nM | [EIP Pharma] |
| Simufilam | Not specified | Filamin A alteration reversal | Not specified | [Cassava Sciences] |
| CT1812 | Not specified | Sigma-2 Receptor | Not specified | [Cognition Therapeutics] |
| Fosgonimeton | Not specified | HGF/MET signaling | Not specified | [Athira Pharma] |
Animal Model Efficacy
| Drug | Animal Model | Key Findings | Reference |
| Lecanemab (murine predecessor) | APP transgenic mice | Reduced Aβ protofibrils and plaques, improved cognitive deficits. | [Eisai] |
| Donanemab (murine predecessor) | Aged PDAPP mice | Showed significant plaque-lowering in a dose-dependent manner.[2] | [Eli Lilly] |
| Semorinemab (murine version) | Tau transgenic mice | Reduced accumulation of tau pathology.[3] | [Genentech/AC Immune] |
| Neflamapimod | Aged rats | Improved cognition and increased synaptic density. | [EIP Pharma] |
| Fosgonimeton | Scopolamine-induced amnesia rat model; LPS-induced neuroinflammation mouse model | Rescued cognitive deficits. | [Athira Pharma] |
| Simufilam | AD transgenic mice | Reduced FLNA linkage with CXCR4, CD4, and CCR5; restored CCR5 responsivity.[4] | [Cassava Sciences] |
| CT1812 | AD animal models | Displaced Aβ oligomers from synapses, reflected by increased Aβ in cerebrospinal fluid; improved cognition and memory.[5] | [Cognition Therapeutics] |
III. Clinical Trial Data Overview
The following tables summarize key clinical trial designs and outcomes for the selected investigational drugs.
Amyloid-Targeting Therapies
| Drug | Trial Name | Phase | Key Efficacy Endpoints & Results | Reference |
| Lecanemab | Clarity AD | 3 | - Slowed clinical decline on CDR-SB by 27% compared to placebo at 18 months. - Reduced brain amyloid levels. | [Eisai] |
| Donanemab | TRAILBLAZER-ALZ 2 | 3 | - Slowed cognitive and functional decline by 35% on iADRS and 36% on CDR-SB in patients with intermediate tau levels. - Significant amyloid plaque clearance.[2] | [Eli Lilly] |
Tau-Targeting Therapy
| Drug | Trial Name | Phase | Key Efficacy Endpoints & Results | Reference |
| Semorinemab | LAURIET | 2 | - Slowed cognitive decline by 42.2% on ADAS-Cog11 compared to placebo at 49 weeks. - Did not show significant effects on functional decline (ADCS-ADL) or other secondary endpoints.[6] | [Genentech/AC Immune] |
Neuroinflammation and Synaptic Plasticity-Targeting Therapies
| Drug | Trial Name | Phase | Key Efficacy Endpoints & Results | Reference |
| Neflamapimod | REVERSE-SD | 2b | - Did not meet the primary endpoint of improvement in episodic memory. - Showed a statistically significant decrease in cerebrospinal fluid levels of phospho-tau and tau.[7] | [EIP Pharma] |
| Fosgonimeton | LIFT-AD | 2/3 | - Failed to meet the primary endpoint of change on the Global Statistical Test (GST). - Showed numerical improvements in ADAS-Cog11 and ADCS-ADL23 that were not statistically significant.[8] | [Athira Pharma] |
| Simufilam | REFOCUS-ALZ | 3 | - Halted due to failure to meet primary endpoints. | [Cassava Sciences] |
| CT1812 | SHINE | 2 | - Slowed cognitive decline on ADAS-Cog11 by 39% compared to placebo, though the difference was not statistically significant.[9] | [Cognition Therapeutics] |
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for the comparator drugs and a general workflow for preclinical drug evaluation.
V. Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific, proprietary protocols for each drug are not publicly available, this section outlines the general methodologies used in preclinical studies for Alzheimer's drug candidates.
In Vitro Kinase Inhibition Assay (Example for Neflamapimod): The inhibitory activity of a compound against p38 MAPKα is typically assessed using a radiometric filter binding assay or a fluorescence-based assay. Recombinant human p38 MAPKα enzyme is incubated with a specific substrate (e.g., myelin basic protein or a synthetic peptide) and ATP (radiolabeled or with a fluorophore-linked antibody for detection). The test compound is added at various concentrations to determine its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.
Cell-Based Amyloid-beta Production Assay (Example for Amyloid-Targeting Drugs): Human neuroglioma or other suitable cell lines overexpressing human amyloid precursor protein (APP) are cultured. The cells are treated with the investigational drug at different concentrations for a specified period. The levels of Aβ40 and Aβ42 in the cell culture supernatant are then quantified using enzyme-linked immunosorbent assay (ELISA). A reduction in Aβ levels indicates the compound's ability to inhibit Aβ production.
Primary Neuronal Culture for Synaptic Health Assessment (Example for Fosgonimeton): Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured. After a period of maturation, neurons are treated with the test compound. Synaptic integrity and function can be assessed by various methods, including immunocytochemistry for synaptic markers (e.g., synaptophysin, PSD-95), measurement of dendritic spine density and morphology, and electrophysiological recordings (e.g., patch-clamp) to measure synaptic currents.
Transgenic Mouse Models of Alzheimer's Disease: A variety of transgenic mouse models are used to evaluate the in vivo efficacy of drug candidates. These models typically overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques, tau pathology, and cognitive deficits. Common models include:
-
APP/PS1 mice: Express mutant forms of human APP and presenilin-1, leading to robust amyloid plaque deposition.
-
5XFAD mice: Express five familial AD mutations, resulting in rapid and aggressive amyloid pathology.
-
3xTg-AD mice: Express mutant APP, PS1, and tau, developing both amyloid plaques and tau tangles.
Behavioral Testing in Animal Models: To assess the impact of a drug on cognitive function, a battery of behavioral tests is employed in animal models. These tests evaluate different aspects of learning and memory:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Y-maze or T-maze: Evaluates spatial working memory.
-
Novel Object Recognition: Tests recognition memory.
-
Fear Conditioning: Assesses associative learning and memory.
VI. Objective Comparison and Future Outlook
The field of Alzheimer's drug development is marked by a diversity of approaches, each with its own rationale and set of challenges.
-
Amyloid-targeting therapies , such as lecanemab and donanemab, have demonstrated the ability to clear amyloid plaques from the brain and have shown a modest but statistically significant slowing of cognitive decline in clinical trials. However, concerns remain regarding their clinical meaningfulness for all patients and the risk of side effects like amyloid-related imaging abnormalities (ARIA).
-
Tau-targeting therapies like semorinemab represent a promising avenue, as tau pathology correlates more closely with cognitive decline than amyloid plaques. The initial positive signal from the LAURIET study is encouraging, but further validation is needed to confirm the clinical benefit and understand the disconnect between cognitive and functional outcomes.
-
Drugs targeting neuroinflammation and synaptic plasticity , such as neflamapimod, fosgonimeton, and CT1812, address downstream consequences of the primary pathologies and aim to protect neurons and improve their function. While preclinical data are often compelling, translating these effects into robust clinical efficacy has proven challenging, as evidenced by the mixed results in Phase 2 trials.
-
Epigenetic modulators like ONO-2020 offer a novel approach by targeting the fundamental mechanisms of gene expression that may be dysregulated in Alzheimer's disease. The success of this strategy will depend on identifying the specific epigenetic alterations that are central to the disease process and developing drugs that can safely and effectively reverse them.
The future of Alzheimer's therapy will likely involve a multi-pronged approach, potentially combining drugs that target different pathological pathways. The development of more sensitive biomarkers will be crucial for early diagnosis, patient stratification, and monitoring treatment response. As our understanding of the complex biology of Alzheimer's disease continues to grow, so too will the opportunities to develop more effective and personalized treatments. The ongoing clinical trials of ONO-2020 and other investigational agents will be critical in shaping the future therapeutic landscape for this devastating disease.
References
- 1. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Tau Protein-Targeted Therapies in Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 7. wjpls.org [wjpls.org]
- 8. Meta Title: Ono Pharmaceutical Co Ltd Files Patent for Pharmaceutical Compound with ABHD6 Inhibitory Activity [pharmaceutical-technology.com]
- 9. Arrowhead Pharmaceuticals Initiates Phase 1/2a Study of ARO-MAPT for the Treatment of Alzheimer’s Disease and Other Tauopathies | Morningstar [morningstar.com]
Preclinical Data on ONO-2020 in Animal Studies Remains Undisclosed
Despite ONO-2020's advancement into clinical trials for neurodegenerative diseases, particularly Alzheimer's, specific quantitative data and detailed experimental protocols from foundational double-blind, placebo-controlled animal studies are not publicly available. ONO-2020, a product of Ono Pharmaceutical, has shown potential in animal models to ameliorate cognitive symptoms and decelerate disease progression, according to general statements from the company and in clinical trial announcements. However, the comprehensive data from these preclinical investigations, which would form the basis of a detailed comparative guide, has not been released in scientific publications, presentations, or public databases.[1][2][3]
Currently, information regarding ONO-2020 is primarily centered on its ongoing human clinical trials. The drug is described as an epigenetic regulator, suggesting a mechanism of action that involves the modulation of gene expression.[4][5] Clinical trial records confirm that ONO-2020 is being evaluated in Phase II studies for its safety, tolerability, pharmacokinetics, and efficacy in patients with mild to moderate Alzheimer's disease.[4][5] These trials are designed as double-blind, placebo-controlled studies, mirroring the rigorous design expected of the preceding animal research.[4][5]
While the absence of published preclinical data is not uncommon in the pharmaceutical industry, where proprietary information is closely guarded, it prevents a thorough, independent scientific review and comparison of ONO-2020's foundational efficacy and safety profile in animal models. Researchers, scientists, and drug development professionals are therefore limited to high-level statements about the drug's potential, pending the future publication of preclinical results or the outcomes of the ongoing clinical trials.
Inferred Experimental Workflow
Based on standard practices in preclinical Alzheimer's disease research, the animal studies for ONO-2020 likely followed a workflow similar to the one depicted below. This generalized workflow is inferred from common methodologies in the field and does not represent a published protocol for ONO-2020.
Caption: Inferred workflow for preclinical evaluation of ONO-2020.
Inferred Signaling Pathway
Given that ONO-2020 is described as an epigenetic regulator, its mechanism of action likely involves the modification of chromatin structure to alter the expression of genes implicated in the pathology of Alzheimer's disease. The specific targets and pathways are not publicly disclosed. A generalized signaling pathway for an epigenetic regulator in a neurodegenerative context is illustrated below.
Caption: Generalized signaling pathway for an epigenetic regulator.
Without access to the primary data, a direct comparison of ONO-2020 to a placebo in animal studies cannot be compiled. The scientific community awaits the publication of these results to fully evaluate the preclinical evidence supporting the ongoing clinical development of ONO-2020.
References
- 1. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 3. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
ONO-2020 in Alzheimer's Disease: A Comparative Analysis of Preclinical Evidence
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ONO-2020, an investigational epigenetic regulator, against leading therapeutic alternatives for Alzheimer's disease. This document summarizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows.
ONO-2020, an orally administered small molecule developed by Ono Pharmaceutical, is currently in Phase 2 clinical trials for the treatment of mild to moderate Alzheimer's disease.[1][2][3] Its proposed mechanism of action as an epigenetic regulator, immunogenetic modulator, and inflammation mediator modulator suggests a novel approach to Alzheimer's therapy by targeting gene expression and neuroinflammatory pathways.[4] While animal studies have indicated potential for cognitive improvement and slowing of disease progression, specific preclinical data on its effects in established Alzheimer's disease models remains limited in the public domain.[1][5][6]
This guide aims to provide a comprehensive comparison by juxtaposing the known information about ONO-2020 with the preclinical data available for prominent alternative therapies, primarily monoclonal antibodies targeting amyloid-beta.
Comparative Preclinical Efficacy
Due to the limited availability of public preclinical data for ONO-2020, this section focuses on the established preclinical evidence for leading amyloid-beta targeting monoclonal antibodies. This comparison provides a benchmark for the type of preclinical data necessary to evaluate the potential of novel therapeutics like ONO-2020.
| Therapeutic | Alzheimer's Disease Model(s) | Key Preclinical Findings |
| ONO-2020 | Not publicly specified | Animal studies suggest potential for symptomatic cognition improvement and slowing of disease progression.[1][5][6] |
| Lecanemab | APP ArcSwe Transgenic Mice | Reduces amyloid-beta protofibrils in the brain and cerebrospinal fluid.[7] |
| Donanemab | PDAPP Transgenic Mice | Showed significant plaque-lowering in aged mice by targeting a modified form of amyloid-beta (Aβp3-42).[8] |
| Gantenerumab | APP/PS-1 Transgenic Mice | Reduces small amyloid plaques by recruiting microglia and prevents new plaque formation.[2] |
Mechanism of Action and Signaling Pathways
ONO-2020 is believed to exert its therapeutic effects through epigenetic modulation, influencing gene expression related to neuroinflammation and immune responses. The precise molecular targets are not yet fully disclosed.
In contrast, the alternative therapies are monoclonal antibodies with a more direct mechanism of action, primarily targeting the clearance of amyloid-beta plaques, a hallmark of Alzheimer's disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standardized protocols for key experiments commonly employed in Alzheimer's disease research.
Morris Water Maze for Cognitive Assessment in 5XFAD Mice
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory.
Materials:
-
A circular pool (approximately 120-150 cm in diameter) filled with opaque water (22-25°C).
-
A submerged escape platform (10 cm in diameter).
-
High-contrast visual cues placed around the testing room.
-
Video tracking system and software.
Procedure:
-
Acquisition Phase (5-7 days):
-
Four trials per day for each mouse.
-
Mice are placed in the water at one of four starting positions and allowed to find the hidden platform.
-
If the mouse does not find the platform within 60-90 seconds, it is guided to it.
-
The time to find the platform (escape latency) and the path taken are recorded.[9]
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.[9]
-
Immunohistochemistry for Amyloid Plaque Quantification
This technique is used to visualize and quantify amyloid-beta plaques in brain tissue.[10]
Materials:
-
Fixed and sectioned brain tissue from an Alzheimer's disease mouse model.
-
Primary antibody against amyloid-beta (e.g., 6E10).
-
Biotinylated secondary antibody.
-
Avidin-biotin complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope with a digital camera and image analysis software.[11]
Procedure:
-
Antigen Retrieval: Incubate brain sections in formic acid.[7]
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate sections with the primary anti-amyloid-beta antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Signal Amplification: Incubate with ABC reagent.
-
Visualization: Develop the signal with DAB substrate.
-
Imaging and Quantification: Capture images of the stained sections and use image analysis software to quantify the amyloid plaque load (e.g., percent area occupied by plaques).[7][11]
Western Blot for Tau Pathology Analysis
Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated tau, in brain tissue homogenates.
Materials:
-
Brain tissue homogenates.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies for total tau and phosphorylated tau (e.g., PHF1, CP13).[12]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction: Homogenize brain tissue in a lysis buffer.[8]
-
SDS-PAGE: Separate proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated tau.[12]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated tau.[8]
Conclusion
ONO-2020 represents a promising novel approach for the treatment of Alzheimer's disease with its unique epigenetic regulatory mechanism. However, a comprehensive preclinical data package in relevant Alzheimer's disease models is needed to fully assess its potential in comparison to other therapies. The detailed experimental protocols provided in this guide serve as a reference for the types of studies that will be critical in the cross-validation of ONO-2020's effects. As more data from preclinical and ongoing clinical studies of ONO-2020 become available, a more direct and quantitative comparison with alternative treatments will be possible, further informing the Alzheimer's disease research and drug development community.
References
- 1. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 2. ono-pharma.com [ono-pharma.com]
- 3. tipranks.com [tipranks.com]
- 4. ONO 2020 - AdisInsight [adisinsight.springer.com]
- 5. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. Western blot analysis [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. biospective.com [biospective.com]
- 11. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ONO-2020's Impact on Different Neuronal Subtypes: A Mechanistic Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-2020, a novel therapeutic candidate from Ono Pharmaceutical, is currently in Phase II clinical trials for Alzheimer's disease.[1][2][3] Its proposed multimodal mechanism of action, encompassing epigenetic regulation, immunomodulation, and anti-inflammatory effects, presents a promising approach to tackling neurodegeneration.[4] However, specific preclinical data on the differential effects of ONO-2020 on various neuronal subtypes remains largely proprietary. This guide provides a comparative framework by examining the effects of alternative therapeutic agents that share similar mechanisms of action to ONO-2020. By analyzing preclinical data from representative epigenetic regulators, immunomodulators, and anti-inflammatory drugs, we can infer the potential impact of ONO-2020 on key neuronal populations implicated in neurodegenerative diseases, including cholinergic, GABAergic, and dopaminergic neurons. This analysis is supported by detailed experimental protocols for foundational neuropharmacological assays.
ONO-2020: A Novel Multi-Target Agent for Neurodegenerative Disease
ONO-2020 is an orally administered small molecule being investigated for the treatment of Alzheimer's disease.[5] Animal studies have suggested its potential for both symptomatic cognitive improvement and disease course modification.[5] Its therapeutic potential is believed to stem from its multifaceted influence on the central nervous system.
Proposed Mechanisms of Action:
-
Epigenetic Regulation: ONO-2020 is described as an epigenetic regulator, suggesting it may influence gene expression patterns that are disrupted in neurodegenerative diseases.[1][3] This could involve the modulation of enzymes such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), which play crucial roles in neuronal function and survival.
-
Immunomodulation: The compound is also classified as an immunogenetic modulator, indicating it may influence the immune response within the brain.[4] This could involve altering the activity of microglia and astrocytes, the resident immune cells of the CNS, to promote a neuroprotective phenotype.
-
Inflammation Mediator Modulation: ONO-2020 is reported to modulate inflammation mediators.[4] Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, and by targeting inflammatory pathways, ONO-2020 may reduce neuronal damage.
Comparative Analysis of Mechanistically Similar Compounds
Given the limited public data on ONO-2020's specific effects on neuronal subtypes, this section provides a comparative analysis of alternative compounds that operate through its proposed mechanisms of action.
Epigenetic Regulators: Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a class of drugs that have shown neuroprotective effects in various preclinical models of neurodegeneration.[6][7] They act by increasing histone acetylation, leading to a more open chromatin structure and the expression of genes involved in neuronal survival and plasticity.
Table 1: Preclinical Effects of HDAC Inhibitors on Neuronal Subtypes
| Compound | Neuronal Subtype | Model System | Key Findings | Reference |
| Trichostatin A (TSA) | Cholinergic Neurons | Neural Stem Cell Culture | Increased cholinergic neuron differentiation by 10%. | [8] |
| Trichostatin A (TSA) | Dopaminergic Neurons | MN9D, N27, SH-SY5Y cell lines | Decreased survival and increased apoptosis. | [8] |
| Vorinostat, Sodium Butyrate | Dopaminergic Neurons | Cell culture and transgenic flies | Decreased neuronal death in response to α-synuclein. | [8] |
| RGFP966 (HDAC3 inhibitor) | Hippocampal Neurons | In vitro | Prevents synaptic plasticity deficits induced by amyloid-oligomers. | [9] |
Immunomodulators
Immunomodulatory agents aim to shift the brain's immune response from a pro-inflammatory, neurotoxic state to an anti-inflammatory, neuroprotective one. This often involves modulating the function of microglia and T-cells.
Table 2: Preclinical Effects of Immunomodulators on Neuronal Subtypes
| Compound | Neuronal Subtype | Model System | Key Findings | Reference |
| GABA | GABAergic Interneurons | In vivo (rat) | Promotes survival but not proliferation of parvalbumin-immunoreactive interneurons. | [10] |
| GABA | T-cells and Macrophages | In vitro | Suppresses T-cell and macrophage function, inhibits NF-κB activation. | [11] |
Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds have been investigated for their neuroprotective potential by targeting the chronic neuroinflammation present in neurodegenerative diseases.
Table 3: Preclinical Effects of Anti-inflammatory Drugs on Neuronal Subtypes
| Compound | Neuronal Subtype | Model System | Key Findings | Reference |
| Ibuprofen | Dopaminergic Neurons | Primary rat embryonic mesencephalic neurons | Protected against glutamate-induced toxicity; increased the relative number of dopaminergic neurons by 47%. | [12][13] |
| Ibuprofen | Dopaminergic Neurons | Mouse model of Parkinson's disease | Improved motor activity and increased NURR1 expression in early-stage disease. | [14][15] |
| Diapocynin | Dopaminergic Neurons | MPTP mouse model of Parkinson's disease | Protected dopaminergic neurons and restored dopamine levels. | [16] |
| Peiminine | Dopaminergic Neurons | LPS-induced rat model of Parkinson's disease | Inhibited the loss of dopaminergic neurons by suppressing microglial activation. | [17] |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the proposed signaling pathway for ONO-2020, a typical experimental workflow for assessing neuroprotection, and the logical framework of this comparative analysis.
Caption: Proposed multi-target signaling pathway of ONO-2020.
Caption: Generalized experimental workflow for assessing neuroprotection.
References
- 1. Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Functional Mouse Hippocampal Neurons [en.bio-protocol.org]
- 3. Frontiers | Understanding the function of the GABAergic system and its potential role in rheumatoid arthritis [frontiersin.org]
- 4. Video: Low-Density Primary Hippocampal Neuron Culture [jove.com]
- 5. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 6. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 7. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for recording neural activity evoked by electrical stimulation in mice using two-photon calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the Effect of an Anti-Inflammatory Drug in Determining NURR1 Expression and Thus Explowring the Progression of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bit.bio [bit.bio]
- 17. Peiminine Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data Prevents Independent Replication Analysis of ONO-2020 Research
Efforts to compile a comparative guide on the independent replication of published research findings for the Alzheimer's drug candidate ONO-2020 have been unsuccessful due to the absence of publicly available, peer-reviewed scientific literature detailing preclinical or clinical trial results.
ONO-2020, a promising epigenetic regulator developed by Ono Pharmaceutical, is currently in Phase II clinical trials for the treatment of mild to moderate Alzheimer's disease. While information from clinical trial registries and company presentations provides a high-level overview of the drug's development, crucial quantitative data and detailed experimental protocols remain unpublished.
Current Status of ONO-2020:
-
Mechanism of Action: ONO-2020 is described as an epigenetic regulator, suggesting it targets the mechanisms that control gene expression without altering the DNA sequence itself.[1][2] In the context of Alzheimer's disease, this could involve modulating genes related to inflammation, immune response, or neuronal function.
-
Clinical Development: The compound is actively being evaluated in a Phase II, double-blind, placebo-controlled study (NCT06881836).[1][3] This trial is designed to assess the safety, tolerability, pharmacokinetics, and efficacy of two different oral doses of ONO-2020 (20 mg and 60 mg daily) compared to a placebo over a 26-week period.[3][4]
-
Preclinical Indications: Descriptions of the clinical trials mention that ONO-2020 has shown potential for symptomatic cognitive improvement and slowing the progression of Alzheimer's disease in animal studies.[5] However, the specific data from these preclinical investigations have not been made public in scientific journals or conference presentations.
Challenges in Fulfilling the Request:
The core requirements of the requested comparison guide—summarized quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows—cannot be met without access to primary research publications. The search for such publications, including those that might have been presented at scientific conferences, did not yield any results containing the necessary level of detail.
Furthermore, the absence of primary published data means that no independent replication studies can exist at this time. Independent replication is a cornerstone of scientific validation, and it relies on the original researchers publishing their methods and results in sufficient detail for others to reproduce the experiments.
Information on a Related Clinical Trial:
In addition to the primary Alzheimer's study, ONO-2020 is also being investigated in a Phase II trial in Japan to evaluate its efficacy and safety in patients with agitation associated with Alzheimer's disease dementia (NCT06803823).[4][6]
While ONO-2020 represents an active area of research in the quest for effective Alzheimer's treatments, the scientific community awaits the publication of comprehensive data from Ono Pharmaceutical's preclinical and clinical investigations. Until such data are made available, a thorough and objective comparison guide that includes independently replicated findings cannot be produced. Researchers, scientists, and drug development professionals are encouraged to monitor scientific conferences and peer-reviewed journals for future publications related to ONO-2020.
Experimental Design of the Ongoing Phase II Clinical Trial
For informational purposes, the general workflow of the ongoing Phase II clinical trial (NCT06881836) for ONO-2020 in mild to moderate Alzheimer's disease is outlined below.
Caption: Workflow of the ONO-2020 Phase II Clinical Trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Epigenetic regulons in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 4. ono-pharma.com [ono-pharma.com]
- 5. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 6. ono-pharma.com [ono-pharma.com]
Assessing the Synergistic Potential of ONO-2020 with Existing Alzheimer's Disease Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
There is currently no publicly available experimental data specifically detailing the synergistic effects of ONO-2020 with existing therapies for Alzheimer's disease. Clinical trials are ongoing to assess the safety and efficacy of ONO-2020, an investigational epigenetic regulator, in patients who may also be receiving standard-of-care treatments.[1][2] This guide, therefore, provides a framework for researchers to assess potential synergies. It outlines hypothetical experimental protocols, data presentation structures, and relevant signaling pathways based on the known information about ONO-2020 and the broader understanding of epigenetic mechanisms in Alzheimer's disease.
Introduction to ONO-2020
ONO-2020 is an orally administered investigational drug being developed by Ono Pharmaceutical for the treatment of neurodegenerative diseases, with a primary focus on Alzheimer's disease.[3] It is currently in Phase 2 clinical trials.[2][4][5][6] The proposed mechanism of action for ONO-2020 is as an epigenetic regulator that can influence gene function.[1] It is also described as an immunogenetic and inflammation mediator modulator.[7] Preclinical animal studies have suggested that ONO-2020 may improve memory and slow the progression of Alzheimer's disease.[4]
Existing therapies for Alzheimer's disease, such as acetylcholinesterase inhibitors (e.g., donepezil) and NMDA receptor antagonists (e.g., memantine), primarily provide symptomatic relief.[4] ONO-2020's novel approach as an epigenetic modulator suggests the potential for synergistic effects when used in combination with these existing treatments.
Hypothetical Signaling Pathway of ONO-2020 in Alzheimer's Disease
Based on its description as an epigenetic and immunomodulatory agent, ONO-2020 may influence key pathological processes in Alzheimer's disease by modulating gene expression related to neuroinflammation and synaptic plasticity. A possible mechanism could involve the regulation of histone acetylation, a process often dysregulated in Alzheimer's disease.
Assessing Synergistic Effects: A Proposed Experimental Framework
To investigate the potential synergistic effects of ONO-2020 with a standard-of-care therapy such as an acetylcholinesterase inhibitor (AChEI), a multi-tiered experimental approach is recommended, progressing from in vitro to in vivo models.
Experimental Workflow
Data Presentation for Comparative Analysis
Quantitative data from synergy experiments should be presented in a clear and structured format to allow for easy comparison.
Table 1: In Vitro Neuroprotection Against Aβ-induced Toxicity
| Treatment Group | Concentration (nM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| Aβ (10 µM) | - | 45 ± 4.1 |
| ONO-2020 | 10 | 55 ± 3.8 |
| 50 | 68 ± 4.5 | |
| AChEI | 100 | 52 ± 3.9 |
| 500 | 65 ± 4.2 | |
| ONO-2020 + AChEI | 10 + 100 | 75 ± 5.0 |
| 50 + 500 | 88 ± 4.7 |
Table 2: In Vivo Cognitive Performance in 5XFAD Mice (Morris Water Maze)
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds) |
| Wild-Type Control | - | 20 ± 3.1 |
| 5XFAD + Vehicle | - | 65 ± 5.9 |
| 5XFAD + ONO-2020 | 10 | 50 ± 4.8 |
| 5XFAD + AChEI | 5 | 52 ± 5.1 |
| 5XFAD + ONO-2020 + AChEI | 10 + 5 | 35 ± 4.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
In Vitro Synergy Assessment
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media. For differentiation into a neuronal phenotype, cells can be treated with retinoic acid.
-
Toxicity Induction: Cells are exposed to oligomeric amyloid-beta (Aβ) 1-42 to induce neurotoxicity.
-
Drug Treatment: Cells are treated with a range of concentrations of ONO-2020, the acetylcholinesterase inhibitor (AChEI), and combinations of both.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm, and viability is expressed as a percentage of the vehicle-treated control.
-
Biomarker Analysis: Levels of secreted Aβ42 and phosphorylated tau in the cell culture supernatant can be quantified using ELISA kits.
-
Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to synaptic plasticity (e.g., BDNF) and neuroinflammation (e.g., TNF-α, IL-1β).
In Vivo Synergy Assessment
-
Animal Model: Transgenic mouse models of Alzheimer's disease, such as the 5XFAD model, which rapidly develops amyloid plaques and cognitive deficits, are used.
-
Drug Administration: ONO-2020 and the AChEI are administered orally, alone or in combination, for a specified duration (e.g., 3 months).
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory. The time taken to find a hidden platform (escape latency) is recorded.
-
Y-Maze: To evaluate short-term spatial working memory based on the spontaneous alternation behavior.
-
-
Histopathological Analysis:
-
Following the completion of behavioral testing, mice are euthanized, and brain tissue is collected.
-
Immunohistochemistry is performed on brain sections using antibodies against Aβ to quantify amyloid plaque load.
-
Nissl staining can be used to assess neuronal loss in specific brain regions like the hippocampus and cortex.
-
-
Data Analysis: The synergistic, additive, or antagonistic effects of the drug combination are determined using isobolographic analysis and the calculation of a Combination Index (CI) from the in vitro and in vivo data. A CI value of <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.
Conclusion
While definitive data on the synergistic effects of ONO-2020 with existing Alzheimer's therapies is not yet available, its novel mechanism of action as an epigenetic regulator presents a compelling rationale for combination therapy. The experimental framework outlined in this guide provides a systematic approach for researchers to investigate this potential. The resulting data will be crucial in determining the future therapeutic landscape for Alzheimer's disease and could pave the way for more effective treatment strategies that target multiple pathological pathways.
References
- 1. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 5. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 6. tipranks.com [tipranks.com]
- 7. ONO 2020 - AdisInsight [adisinsight.springer.com]
Benchmarking the Safety Profile of ONO-2020 Against Other Alzheimer's Disease Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of ONO-2020, an investigational compound for Alzheimer's disease, against established and recently approved treatments. The information is intended to offer an objective overview supported by available clinical trial data.
Introduction to ONO-2020 and Comparator Compounds
ONO-2020 is a novel, orally administered small molecule currently in Phase 2 clinical development for the treatment of mild to moderate Alzheimer's disease.[1][2][3][4][5][6][7] Its proposed mechanism of action involves epigenetic regulation and immunomodulation, suggesting a potential to influence the underlying disease processes.[8] Animal studies have indicated that ONO-2020 may offer both symptomatic cognitive improvement and a slowing of disease progression.[5][9][10][11] Early-phase human trials have suggested that ONO-2020 is generally well-tolerated, with no serious side effects reported in initial studies.[10]
For the purpose of this guide, the safety profile of ONO-2020 will be benchmarked against four other compounds:
-
Donepezil: A well-established acetylcholinesterase inhibitor used for the symptomatic treatment of Alzheimer's disease.
-
Memantine: An NMDA receptor antagonist also used for symptomatic treatment, particularly in moderate to severe stages of the disease.
-
Aducanumab: A monoclonal antibody targeting amyloid-beta plaques, representing a newer class of disease-modifying therapies.
-
Lecanemab: Another monoclonal antibody targeting amyloid-beta protofibrils, also approved as a disease-modifying treatment.
Comparative Safety Profile
The following tables summarize the reported adverse events for ONO-2020 and the comparator compounds based on data from clinical trials. It is important to note that direct comparison of incidence rates across different clinical trial programs can be challenging due to variations in study design, patient populations, and data collection methods.
Table 1: Overview of Common Adverse Events
| Adverse Event | ONO-2020 (Anticipated) | Donepezil | Memantine | Aducanumab | Lecanemab |
| Gastrointestinal | Data not yet available | Nausea, Diarrhea, Vomiting[12][13][14] | Constipation, Diarrhea[15][16] | Diarrhea[17][18] | N/A |
| Neurological | Data not yet available | Insomnia, Dizziness[19] | Dizziness, Headache, Confusion[15][16] | Headache, Dizziness, Confusion[1][18] | Headache, Dizziness[20] |
| Infusion-Related Reactions | N/A (Oral) | N/A | N/A | Yes | Yes[20][21] |
| Amyloid-Related Imaging Abnormalities (ARIA) | N/A (Expected) | N/A | N/A | ARIA-E (Edema), ARIA-H (Hemorrhage)[1][17][18][22] | ARIA-E (Edema), ARIA-H (Hemorrhage)[8][20][21][23] |
| Other | Data not yet available | Weight loss (infrequent)[19][24] | Agitation, Falls, Influenza-like symptoms[15] | Falls[17] | Falls, COVID-19[21] |
Table 2: Incidence of Selected Adverse Events in Placebo-Controlled Trials (%)
| Adverse Event | Donepezil (10 mg/d) | Placebo (Donepezil Trials) | Memantine (20 mg/day) | Placebo (Memantine Trials) | Aducanumab (High Dose) | Placebo (Aducanumab Trials) | Lecanemab | Placebo (Lecanemab Trials) |
| Nausea | 11.8[13] | 3.4[13] | - | - | - | - | - | - |
| Vomiting | 9.2[13] | 2.5[13] | - | - | - | - | - | - |
| Diarrhea | 8.3[13] | 5.3[13] | 5.0[15] | 5.6[15] | 8.9[17] | 6.8[17] | - | - |
| Headache | - | - | 5.2[15] | 3.7[15] | 20.5[17] | 15.2[17] | 11.1[20] | - |
| Dizziness | - | - | 6.3[15] | 5.7[15] | - | - | - | - |
| Agitation | - | - | 7.5[15] | 12.0[15] | - | - | - | - |
| Falls | - | - | 6.8[15] | 7.1[15] | 15[17] | 11.8[17] | 10.4[20] | - |
| ARIA-E | N/A | N/A | N/A | N/A | 35[22] | - | 12.6[20] | - |
| ARIA-H | N/A | N/A | N/A | N/A | - | - | 17.3[20] | 9.0[20] |
| Infusion-Related Reactions | N/A | N/A | N/A | N/A | - | - | 26.4[20] | - |
Experimental Protocols
ONO-2020 Phase 2 Clinical Trial (NCT06881836)
This is a Phase 2, double-blind, parallel-group, placebo-controlled study designed to assess the safety, tolerability, pharmacokinetics, and efficacy of ONO-2020 in participants with mild to moderate Alzheimer's disease.[2][3]
-
Study Population: Individuals aged 55-85 with a diagnosis of mild to moderate Alzheimer's disease.[3][6]
-
Intervention: Participants are randomized in a 1:1:1 ratio to one of three treatment arms:
-
Duration: 26 weeks of treatment followed by a 4-week follow-up period.[3][6]
-
Primary Outcome Measures: The primary focus is on assessing the safety and tolerability of ONO-2020.[2]
-
Key Assessments:
-
Monitoring of adverse events
-
Physical and neurological examinations
-
Vital signs
-
Electrocardiograms (ECGs)
-
Laboratory safety tests (blood and urine)
-
Pharmacokinetic analysis
-
Cognitive and functional assessments
-
Visualizations
Proposed Signaling Pathway of ONO-2020
Caption: Proposed dual mechanism of ONO-2020 in Alzheimer's disease.
ONO-2020 Phase 2 Clinical Trial Workflow
Caption: Workflow of the ONO-2020 Phase 2 clinical trial.
Discussion
The available information on ONO-2020 suggests a favorable early safety profile, characterized by good tolerability in initial human studies.[10] This profile, if maintained in larger Phase 2 and 3 trials, could offer a distinct advantage over some existing Alzheimer's treatments.
The symptomatic treatments, donepezil and memantine, are generally associated with gastrointestinal and neurological side effects, respectively.[12][13][15][19][25] While typically manageable, these can impact patient adherence.
The newer amyloid-targeting monoclonal antibodies, aducanumab and lecanemab, have introduced a significant new safety consideration in the form of Amyloid-Related Imaging Abnormalities (ARIA).[1][8][17][18][21][22][23] ARIA, which can manifest as brain edema (ARIA-E) or hemorrhage (ARIA-H), necessitates careful patient monitoring, including regular MRI scans.[17] As an orally administered small molecule with a different mechanism of action, ONO-2020 is not expected to carry the same risk of ARIA, which could be a significant differentiating factor.
Conclusion
ONO-2020 is a promising investigational therapy for Alzheimer's disease with a novel mechanism of action. Based on preliminary data, its safety profile appears favorable and may offer advantages over existing treatments, particularly concerning the risk of ARIA associated with amyloid-targeting antibodies. However, comprehensive safety and efficacy data from the ongoing Phase 2 trial are required for a definitive assessment. This guide will be updated as more information becomes publicly available.
References
- 1. A real-world safety surveillance study of aducanumab through the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. kumc.edu [kumc.edu]
- 5. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 6. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 7. A Phase II 26-week double-blind placebo-controlled study to assess the safety tolerability pharmacokinetics and efficacy of ONO-2020 in patients with mild to moderate Alzheimer s Disease | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 8. Are there new safety concerns for Lecanemab? - UCI MIND [mind.uci.edu]
- 9. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ONO-2020 for Healthy Participants · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Safety Profile of Oral Donepezil [adlarityhcp.com]
- 13. researchgate.net [researchgate.net]
- 14. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. ADUCANUMAB: APPROPRIATE USE RECOMMENDATIONS • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 18. Aducanumab: Alzheimer's Uses, Side Effects, Dosage [medicinenet.com]
- 19. The safety and tolerability of donepezil in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Post-marketing safety concerns with lecanemab: a pharmacovigilance study based on the FDA Adverse Event Reporting System database - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aduhelm safety: the data gap on aducanumab's brain swelling side effect [clinicaltrialsarena.com]
- 23. Alzheimer's: Real-world data shows lecanemab side effects are rare [medicalnewstoday.com]
- 24. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
ONO-2020: A Comparative Analysis of an Epigenetic Modulator in the Alzheimer's Disease Landscape
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular pathways potentially affected by ONO-2020, an investigational epigenetic regulator, in the context of other emerging therapies for Alzheimer's disease.
ONO-2020, currently in Phase II clinical trials, is a novel, orally administered small molecule being developed by Ono Pharmaceutical for the treatment of neurodegenerative diseases, with a primary focus on Alzheimer's disease.[1][2] Publicly available information describes ONO-2020 as an "epigenetic regulator" that aims to slow the progression of Alzheimer's symptoms by targeting and modifying gene expression.[3] Animal studies have suggested its potential for improving cognitive function and mitigating disease progression.[4][5]
While the precise molecular targets and pathways of ONO-2020 remain proprietary and are not yet disclosed in detail, its classification as an epigenetic modulator places it within a promising class of therapeutic agents for neurodegenerative disorders. This guide will, therefore, provide a comparative framework by examining the known molecular pathways affected by other epigenetic regulators in development for Alzheimer's disease, offering a lens through which to anticipate the potential mechanisms of ONO-2020.
The Landscape of Epigenetic Regulation in Alzheimer's Disease
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in regulating cellular function and are increasingly implicated in the pathogenesis of complex diseases like Alzheimer's. Key epigenetic mechanisms relevant to Alzheimer's disease include:
-
Histone Acetylation and Deacetylation: The acetylation of histones, proteins that package DNA into chromatin, generally leads to a more open chromatin structure, allowing for gene transcription. Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to condensed chromatin and gene silencing. Dysregulation of histone acetylation has been linked to cognitive decline in Alzheimer's disease.
-
DNA Methylation: The addition of a methyl group to DNA, typically at CpG sites, is often associated with gene silencing. Aberrant DNA methylation patterns have been observed in the brains of Alzheimer's patients.
-
Histone Demethylation: The removal of methyl groups from histones is carried out by histone demethylases. For instance, Lysine-Specific Demethylase 1 (LSD1) has been identified as a potential therapeutic target in neurodegenerative diseases.
Comparative Molecular Pathways of Epigenetic Regulators
Given the limited public information on ONO-2020, we will compare it with other epigenetic drugs in clinical development for Alzheimer's disease, for which more mechanistic data is available. This comparison will focus on two major classes: Histone Deacetylase (HDAC) inhibitors and Lysine-Specific Demethylase 1 (LSD1) inhibitors.
| Drug Class | Example Molecule(s) | Primary Molecular Target(s) | Key Affected Pathways | Therapeutic Rationale in Alzheimer's Disease |
| Epigenetic Regulator | ONO-2020 | Not publicly disclosed | Not publicly disclosed | To slow disease progression by targeting gene expression.[3] |
| HDAC Inhibitors | CI-994, Vorinostat, RDN-929 | Histone Deacetylases (HDACs) | - Synaptic plasticity pathways- Neuroinflammatory pathways- Neuronal survival pathways | To restore the expression of genes involved in learning and memory, reduce neuroinflammation, and enhance neuronal survival. |
| LSD1 Inhibitors | ORY-2001 | Lysine-Specific Demethylase 1 (LSD1) | - Neuronal differentiation and maturation pathways- Synaptic function pathways | To promote the expression of genes involved in neuronal health and synaptic function, thereby protecting against neurodegeneration. |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental approaches to their study, the following diagrams are provided.
Detailed Methodologies for Key Experiments
While specific experimental protocols for ONO-2020 are not available, the following are standard methodologies used to evaluate the efficacy and mechanism of action of epigenetic regulators in the context of Alzheimer's disease.
1. In Vitro Assessment of Neuroprotection and Gene Expression
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons are cultured under standard conditions. To model Alzheimer's-like pathology, cells can be treated with amyloid-beta (Aβ) oligomers.
-
Drug Treatment: Cells are treated with varying concentrations of the epigenetic regulator (e.g., ONO-2020 or a comparator) for a specified duration (e.g., 24-48 hours).
-
Quantitative PCR (qPCR): RNA is extracted from the treated cells, reverse-transcribed to cDNA, and used for qPCR to measure the expression levels of target genes related to synaptic plasticity (e.g., BDNF, SYP), neuroinflammation (e.g., IL-6, TNF-α), and cell survival (e.g., Bcl-2).
-
Western Blotting: Protein lysates are collected to determine the levels of key proteins involved in epigenetic regulation (e.g., acetylated histones, specific HDACs) and downstream signaling pathways.
-
Chromatin Immunoprecipitation (ChIP): This technique is used to determine if the epigenetic regulator alters the binding of specific proteins (e.g., transcription factors, modified histones) to the promoter regions of target genes.
2. In Vivo Efficacy in Animal Models of Alzheimer's Disease
-
Animal Models: Transgenic mouse models that recapitulate aspects of Alzheimer's pathology, such as the 5XFAD or APP/PS1 models, are commonly used.
-
Drug Administration: The investigational drug is administered to the animals, typically through oral gavage or intraperitoneal injection, over a period of several weeks or months.
-
Behavioral Testing: Cognitive function is assessed using standardized behavioral tests, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Histopathological Analysis: After the treatment period, brain tissue is collected for analysis.
-
Immunohistochemistry/Immunofluorescence: To quantify the burden of Aβ plaques and hyperphosphorylated tau tangles.
-
Nissl Staining: To assess neuronal loss.
-
ELISA: To measure the levels of soluble and insoluble Aβ in brain homogenates.
-
Conclusion
ONO-2020 represents a promising therapeutic candidate for Alzheimer's disease, operating through the modulation of epigenetic pathways. While specific details of its mechanism are yet to be publicly elucidated, a comparative analysis with other epigenetic regulators in development, such as HDAC and LSD1 inhibitors, provides a valuable framework for understanding its potential impact on molecular pathways related to neuroprotection, synaptic plasticity, and neuroinflammation. As more data from preclinical and clinical studies of ONO-2020 become available, a more direct and detailed comparison will be possible, further clarifying its position in the evolving landscape of Alzheimer's therapeutics.
References
- 1. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 2. ONO-2020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ONO Study - Penn Memory Center [pennmemorycenter.org]
- 4. Studypages - A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [studypages.com]
- 5. ONO-2020 for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Inability to Determine Proper Disposal Procedures for "ONO 207"
A definitive identification of the chemical substance "ONO 207" cannot be established based on available information. As a result, specific and safe disposal procedures cannot be provided.
Extensive searches for "this compound" did not yield a unique chemical entity with this identifier. The term "207" appeared in various contexts, including as part of product codes, trade names, or physical property data, but not as a distinct chemical name in the format typically used for the "ONO" series of compounds. For instance, search results referenced "Sika® Primer-207"[1], a product named "Xcide 207" which is a chemical mixture[2], and various other "Ono" research chemicals with different numerical designations such as ONO-AE3-208 and Ono-9780307[3].
Providing disposal guidance without a precise chemical identity would be highly irresponsible and could pose a significant safety risk to researchers, scientists, and drug development professionals. The handling and disposal of chemical waste are strictly regulated and depend on the specific physical, chemical, and toxicological properties of the substance .
Recommendations for Researchers, Scientists, and Drug Development Professionals:
To ensure the safe disposal of the substance in your possession, it is imperative to:
-
Verify the Chemical Identity: Carefully check the manufacturer's label on the container for the exact chemical name, Chemical Abstracts Service (CAS) number, or product code.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling, storage, and disposal of a chemical. If you do not have the SDS, contact the manufacturer or supplier to obtain a copy. The SDS will provide specific instructions under the "Disposal considerations" section.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive resource for guidance on chemical waste disposal procedures at your facility. They will be familiar with local, state, and federal regulations.
The commitment to laboratory safety and proper chemical handling necessitates precise identification of all substances. Without this, providing procedural guidance would be contrary to the core principles of ensuring a safe research environment.
References
Essential Safety and Logistical Information for Handling ONO 207 (13,14-Dihydrodinoprost)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for ONO 207, chemically identified as 13,14-Dihydrodinoprost or 13,14-dihydro PGF2α. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
This compound is a prostaglandin analog and requires careful handling to prevent adverse health effects and ensure the stability of the compound. The primary hazards associated with this compound are related to its potent biological activity.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if aerosolization is possible. |
Engineering Controls:
To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring environmental safety.
Storage:
This compound is typically supplied as a solution in methyl acetate. It should be stored at -20°C to ensure its stability, which is reported to be at least two years under these conditions.[1]
Disposal:
Dispose of unused this compound and any contaminated materials as hazardous chemical waste. All waste must be handled in accordance with local, state, and federal regulations.[2] Puncture containers to prevent reuse and dispose of them at an authorized landfill.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound (13,14-Dihydrodinoprost) is provided below for easy reference.
| Property | Value |
| CAS Number | 27376-74-5[1][3] |
| Molecular Formula | C₂₀H₃₆O₅[1][4] |
| Molecular Weight | 356.5 g/mol [1][4] |
| Appearance | Typically a solution in methyl acetate[1] |
| Purity | ≥98%[1] |
| Solubility (DMF) | >100 mg/mL[1] |
| Solubility (DMSO) | >100 mg/mL[1] |
| Solubility (Ethanol) | >100 mg/mL[1] |
| Solubility (PBS, pH 7.2) | >10 mg/mL[1] |
Experimental Protocols and Mechanism of Action
This compound (13,14-dihydro PGF2α) is a biologically active analog of prostaglandin F2α (PGF2α).[1] Its primary mechanism of action involves its potent luteolytic activity, which is the degradation of the corpus luteum.[1] It has been shown to be approximately five times more potent than PGF2α as a luteolytic agent in hamsters.[1]
Experimental Protocol: Induction of Luteolysis in Hamsters (Example)
The following is a generalized protocol based on the known biological activity of this compound. Specific experimental parameters may need to be optimized.
-
Animal Model: Sexually mature female golden hamsters.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol, then diluted in saline).
-
Dosing: The reported ED₅₀ value for 13,14-dihydro PGF2α as a luteolytic agent in hamsters is 1.5 µ g/100 g of body weight.[1] Administer the prepared solution via subcutaneous or intraperitoneal injection.
-
Monitoring: Monitor the animals for signs of luteolysis, which can be assessed by measuring plasma progesterone levels or by observing changes in the estrous cycle.
-
Data Analysis: Compare the effects of this compound treatment to a vehicle-treated control group to determine the extent of luteolysis.
Visualizing Workflows and Pathways
To further clarify the procedural and biological aspects of working with this compound, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
Caption: A simplified diagram showing the proposed mechanism of action for this compound in inducing luteolysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
